molecular formula C11H7BrN2S B2699720 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine CAS No. 4045-00-5

6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Número de catálogo: B2699720
Número CAS: 4045-00-5
Peso molecular: 279.16
Clave InChI: FLJGFEFJCWFDNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C11H7BrN2S and its molecular weight is 279.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-bromo-2-thiophen-2-ylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2S/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJGFEFJCWFDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis and Characterization of 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs such as Zolpidem (GABA-A agonist) and Olprinone (PDE3 inhibitor). The specific derivative This compound is a high-value intermediate. The 6-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access complex chemical space, while the thiophene moiety imparts unique bioisosteric properties often associated with improved metabolic stability and lipophilicity compared to phenyl rings.

This guide details a robust, self-validating protocol for the synthesis of this compound via the condensation of 2-amino-5-bromopyridine with 2-(bromoacetyl)thiophene.

Retrosynthetic Analysis & Strategy

The most efficient route to the target molecule is the cyclocondensation of an


-haloketone with a 2-aminopyridine. This approach avoids the need for metal catalysts in the ring-forming step and proceeds via an S

2 alkylation followed by a dehydrative cyclization.

Retrosynthesis Target 6-Bromo-2-(thiophen-2-yl) imidazo[1,2-a]pyridine Disconnection || Precursors {2-Amino-5-bromopyridine} + {2-(Bromoacetyl)thiophene} Target->Precursors Condensation (- HBr, - H2O)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the bicyclic core.

Experimental Protocol

Safety Warning:


-Haloketones (2-(bromoacetyl)thiophene) are potent lachrymators and skin irritants. All operations must be performed in a fume hood.
Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
2-Amino-5-bromopyridine 173.011.0Nucleophile
2-(Bromoacetyl)thiophene 205.071.1Electrophile
Ethanol (Absolute) -SolventReaction Medium
Sodium Bicarbonate (NaHCO

)
84.01>1.0Acid Scavenger (Workup)
Step-by-Step Methodology
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromopyridine (1.73 g, 10 mmol) in absolute ethanol (20 mL).

    • Add 2-(bromoacetyl)thiophene (2.25 g, 11 mmol) dropwise or portion-wise at room temperature.

    • Observation: The solution may darken slightly; this is normal.

  • Cyclization (Reflux):

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The starting aminopyridine (lower Rf) should disappear, and a new fluorescent spot (higher Rf) should appear.

  • Workup & Precipitation:

    • Cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt) may form.[6]

    • Concentrate the solvent to approximately half volume under reduced pressure.

    • Neutralize the mixture by adding saturated aqueous NaHCO

      
       solution until pH ~8. Evolution of CO
      
      
      
      gas will occur.
    • Critical Step: Stir vigorously for 30 minutes to ensure the free base precipitates completely.

  • Purification:

    • Filter the solid precipitate using a Büchner funnel.

    • Wash the cake with water (3 x 10 mL) to remove inorganic salts, followed by cold ethanol (1 x 5 mL).

    • Recrystallization: If high purity (>98%) is required for biological assays, recrystallize from Ethanol/Water or Acetonitrile.

    • Dry the solid under vacuum at 45 °C for 12 hours.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through a specific sequence where the ring nitrogen is the most nucleophilic site.

Mechanism Step1 1. N-Alkylation (Ring Nitrogen attacks alpha-carbon) Step2 2. Intermediate salt formation Step1->Step2 Step3 3. Cyclization (Exocyclic amine attacks carbonyl) Step2->Step3 Step4 4. Dehydration (- H2O) Aromatization Step3->Step4

Figure 2: Mechanistic pathway.[1][3][6][8][9][10][11][12] Note that alkylation occurs at the ring nitrogen first, not the exocyclic amine, due to higher nucleophilicity.

Characterization & Data Analysis

The following data confirms the structure. The absence of the carbonyl signal in


C NMR and the presence of the characteristic C3-H singlet in 

H NMR are diagnostic.

Diagnostic NMR Table (


-DMSO or CDCl

)
PositionSignal TypeApprox. Shift (

ppm)
Interpretation
H-3 Singlet (1H)8.10 – 8.30 Diagnostic: Imidazo ring proton.[12] Confirms cyclization.
H-5 Doublet (1H)8.60 – 8.80Pyridine proton adjacent to bridgehead N (deshielded).
H-8 Doublet (1H)7.50 – 7.60Pyridine proton.
H-7 dd (1H)7.30 – 7.45Pyridine proton.
Thiophene Multiplets (3H)7.10 – 7.80Thiophene ring protons (H-3', H-4', H-5').

Physical Properties:

  • Appearance: Off-white to beige solid.

  • Melting Point: Expected range 150–180 °C (Derivative dependent; compare to 6-Br-2-(3,4-dichlorophenyl) analog mp ~206°C [1]).

  • Mass Spectrometry (ESI+): Expect m/z peaks at [M+H]

    
     and [M+H+2]
    
    
    
    in a 1:1 ratio due to the
    
    
    Br/
    
    
    Br isotope pattern.

Downstream Utility: Functionalization

The 6-bromo position is chemically distinct from the thiophene ring, allowing for orthogonal functionalization. This scaffold is a prime candidate for library generation.[13]

Functionalization Core 6-Bromo-2-(thiophen-2-yl) imidazo[1,2-a]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target: Biaryl analogs Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Target: Amino-derivatives Core->Buchwald Heck Heck Reaction (Alkenes, Pd cat.) Target: Alkenyl-derivatives Core->Heck

Figure 3: Palladium-catalyzed diversification strategies for the 6-bromo handle.

References

  • Biradar, S. A., et al.[3] "A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation." Molbank 2009.1 (2009): M587.[3] Link

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications (2013). Link

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry (2016). Link

  • Standard protocol adaptation for 2-aminopyridine condensation: Organic Chemistry Portal - Synthesis of Imidazo[1,2-a]pyridines. Link

Sources

Technical Guide: Structure Elucidation of 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

[1]

Executive Summary

This technical guide outlines the synthetic rationale, structural characterization, and quality control protocols for 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine .[1][2] As a fused bicyclic heterocycle, this scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for indole or purine systems in GABA-A receptor modulators, anti-infectives, and kinase inhibitors.[1][2]

The elucidation strategy detailed below prioritizes regiochemical certainty —specifically distinguishing the target 2-substituted isomer from potential 3-substituted byproducts or N-alkylated impurities.

Part 1: Synthetic Rationale & Regioselectivity[1][3]

To understand the structure, one must understand the genesis of the bond formation.[2] The synthesis follows a modified Hantzsch-type condensation (often referred to as the Ortoleva-King reaction context), reacting a 2-aminopyridine with an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Reaction Logic

The reaction between 2-amino-5-bromopyridine and 2-bromo-1-(thiophen-2-yl)ethan-1-one is highly regioselective.[1]

  • Nucleophilic Attack: The ring nitrogen (N1) of the pyridine is more nucleophilic than the exocyclic amine.[2] It attacks the

    
    -carbon of the ketone, displacing the bromine.[2][3][4]
    
  • Cyclization: The exocyclic amine then condenses with the carbonyl carbon to close the imidazole ring.[2]

  • Result: This mechanism forces the thiophene substituent into the C2 position , leaving the C3 position unsubstituted (bearing a proton).[2]

Synthesis Pathway Diagram[2][5]

Synthesiscluster_0ReagentsSM12-Amino-5-bromopyridine(Nucleophile)InterN-Alkylated Intermediate(Quaternary Salt)SM1->Inter SN2 Attack (N1)SM22-Bromo-1-(thiophen-2-yl)ethanone(Electrophile)SM2->InterProd6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridineInter->Prod Cyclodehydration(-H2O, -HBr)

Figure 1: Synthetic pathway demonstrating the regiochemical dominance of the N1-attack mechanism.[1][2]

Part 2: Spectroscopic Elucidation (The Core)[2]

The primary challenge in elucidating this structure is confirming the C2-substitution pattern . The presence of a diagnostic singlet in the proton NMR confirms the imidazole ring closure and the lack of substitution at C3.[2]

Mass Spectrometry (LC-MS)

Before NMR, MS provides the first "pass/fail" metric based on isotopic distribution.[1][2]

  • Molecular Ion: Expected ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     approx. 279/281 Da.
    
  • Isotopic Pattern: The presence of one Bromine atom dictates a 1:1 doublet signal intensity for the molecular ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and 
    
    
    ).[2]
  • Sulfur Contribution: The thiophene sulfur adds a characteristic

    
     contribution (approx. 4.4% of the base peak) at M+2, slightly skewing the bromine doublet but leaving the 1:1 ratio largely intact visually.[2]
    
Proton NMR ( H NMR)

The spectrum will display three distinct regions: the Pyridine core, the Thiophene appendage, and the diagnostic Imidazole singlet.[2]

Solvent: DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Proton AssignmentChemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationDiagnostic Note
H5 (Pyridine)8.80 – 8.95Doublet (

Hz)
1HDeshielded by bridgehead nitrogen; exhibits meta coupling to H7.[2]
H3 (Imidazole)8.20 – 8.40 Singlet 1H CRITICAL: Confirming this singlet exists proves C3 is unsubstituted (i.e., the thiophene is at C2).[1][2]
H8 (Pyridine)7.50 – 7.65Doublet (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Hz)
1HOrtho coupling to H7.[2]
H7 (Pyridine)7.35 – 7.50dd (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Hz)
1HCoupling to H8 and H5.[2]
Thiophene 7.10 – 7.80Multiplets3HTypical thiophene pattern (dd/m).[1][2]
Carbon NMR ( C NMR)
  • C3 (Imidazole CH): Expected signal at 108–113 ppm .[1] This high-field aromatic signal is characteristic of the electron-rich C3 position in imidazo[1,2-a]pyridines.[1]

  • C2 (Quaternary): Expected downfield shift (140–145 ppm) due to attachment to the thiophene ring.[1]

Elucidation Logic Flow

ElucidationStartCrude Product IsolatedMS_CheckLC-MS Analysis:Is there a 1:1 doublet at 279/281?Start->MS_CheckFail_MSSTOP: Check Bromine Sourceor Starting MaterialMS_Check->Fail_MSNoPass_MSProceed to 1H NMRMS_Check->Pass_MSYesNMR_H3Identify Signal at 8.2-8.4 ppm:Is it a Singlet (1H)?Pass_MS->NMR_H3Fail_H3Possible Isomer:3-substituted derivative?NMR_H3->Fail_H3No (Absent/Multiplet)Pass_H3C2-Regioisomer ConfirmedNMR_H3->Pass_H3YesFinal_CheckCheck H5 (Pyridine)Doublet at ~8.9 ppm?Pass_H3->Final_CheckValidatedSTRUCTURE VALIDATED:6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridineFinal_Check->ValidatedYes

Figure 2: Decision tree for structural validation using spectroscopic data.

Part 3: Experimental Protocols

Synthesis of this compound[1][2]

Safety Note: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

  • Reagent Preparation:

    • Charge a round-bottom flask with 2-amino-5-bromopyridine (1.0 equiv, e.g., 500 mg).[1][2]

    • Add Ethanol (anhydrous preferred, 10-15 mL).

    • Add 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.1 equiv).[1]

    • Add Sodium Bicarbonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , 1.5 equiv) or reflux in pure ethanol followed by base neutralization.[2] Note: Using a base scavenger prevents hydrobromide salt formation which can complicate isolation.[1]
      
  • Reaction:

    • Heat the mixture to reflux (approx. 78°C) .

    • Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).[1] Starting amine usually fluoresces blue; product is often a dark spot that fluoresces differently.[2]

    • Reaction time: Typically 4–6 hours .[1]

  • Work-up:

    • Cool to room temperature.[1][5]

    • If a precipitate forms, filter directly and wash with cold ethanol (this is often the pure product).[1][2][6]

    • If no precipitate: Evaporate solvent, redissolve in Ethyl Acetate, wash with water and brine.[1] Dry over

      
      .[2]
      
  • Purification:

    • Recrystallization: Ethanol/Water or Acetonitrile.[1]

    • Flash Chromatography: If necessary, elute with Hexane/EtOAc gradient.[1]

Part 4: Quality Control & Impurity Profiling[1]

When developing this for pharmaceutical applications, specific impurities must be monitored.[1]

Key Impurities[1]
  • Uncyclized Intermediate: If the reaction is stopped too early, the N-alkylated pyridinium salt may remain.[2]

    • Detection: LC-MS peak at M+ (same mass as product) but different retention time (more polar).[1][2]

    • NMR: Lack of the aromatic H3 singlet; presence of broad NH signals.[1][2]

  • Regioisomer (Rare): 3-(thiophen-2-yl) isomer.[1]

    • Origin: Highly unlikely via this synthetic route, but possible if using different coupling chemistries (e.g., GBB reaction).[1]

    • Detection: Absence of H3 singlet; H3 would be substituted.

Specification Limits (Example)
  • Purity (HPLC): > 98.0% (Area %).[1]

  • 1H NMR: Conforms to structure; no residual solvent > 5000 ppm.[1][2]

  • Appearance: Typically an off-white to pale yellow solid.[1][2]

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Organic Chemistry Portal.[1] "Synthesis of imidazo[1,2-a]pyridines."[1][2][3][7][6][8][9][10][11][12][13]

  • NMR Characterization of 2-Substituted Imidazo[1,2-a]pyridines

    • MDPI (Molecules).[1] "Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl...)" (Confirming H3 singlet shift ~8.23 ppm).

    • [1][2]

  • Mechanistic Insight (Ortoleva-King / Condensation)

    • Journal of Organic Chemistry.[1][2][3] "Mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction."[1][3]

    • [1][2]

  • Biological Relevance (Imidazo[1,2-a]pyridine Scaffold)

    • National Institutes of Health (PMC).[1] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances."[1][11]

Technical Master Protocol: Physicochemical Profiling of 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound 6B-TP represents a classic "brick-dust" intermediate in medicinal chemistry—a highly crystalline, lipophilic scaffold frequently utilized in the synthesis of anti-infective (specifically anti-tubercular QcrB inhibitors) and anti-cancer (FLT3/PDGFR kinase inhibitors) agents.

The core imidazo[1,2-a]pyridine scaffold is a weak base, but the addition of the 6-bromo and 2-thiophene moieties significantly alters its physicochemical landscape.[1] We are moving from a soluble fragment to a highly lipophilic Lead (likely BCS Class II or IV).

The Critical Risk: The thiophene ring introduces a metabolic liability (S-oxidation) and potential phototoxicity, while the planar aromatic system suggests strong ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-

stacking, leading to polymorphism and poor dissolution rates. This guide outlines the mandatory stress testing and solubility profiling required to de-risk this compound before in vivo studies.

Structural Analysis & Predicted Properties[1][2][3]

Before initiating wet-lab work, we must ground our protocols in the molecule's intrinsic chemistry.[1]

PropertyPredicted/Expected RangeStructural Causality
pKa (Basic) 5.2 – 6.0The N1 nitrogen in the imidazo-pyridine ring is the protonation site. The 6-Br (electron-withdrawing) will slightly lower the pKa compared to the unsubstituted core (pKa ~6.8).
LogP 3.5 – 4.2High lipophilicity driven by the bromine atom and the thiophene ring.
Solubility (Aq) < 10 µg/mL (pH 7.4)"Brick dust" character. Solubility will be pH-dependent, increasing significantly at pH < 4.0 due to N1 protonation.[1]
UV Max ~260 nm, ~310 nmExtended conjugation between the imidazopyridine and thiophene rings.[1]
Ionization & Solubility Logic

Because the pKa is likely near 5.5, Compound 6B-TP will exist primarily as a neutral species at physiological pH (7.[1]4) and intestinal pH (6.5), leading to precipitation risks.[1] It will be soluble in the stomach (pH 1.2).

Directive: Do not rely solely on water solubility. You must profile the "pH-Solubility Cliff" between pH 4.0 and 6.0.

Solubility Profiling Protocol

We will employ a Tiered Approach. Tier 1 is for rapid ranking; Tier 2 is for accurate thermodynamic values required for formulation.

Experimental Workflow (Visualization)

SolubilityWorkflow cluster_Tier1 Tier 1: Kinetic Solubility (HTS) cluster_Tier2 Tier 2: Thermodynamic Solubility (Gold Standard) Start Compound 6B-TP Solid DMSO 10mM DMSO Stock Start->DMSO shake Shake-Flask Method (24h - 72h Equil.) Start->shake ppt Spike into PBS (pH 7.4) DMSO->ppt 2% Final DMSO nephelometry Nephelometry/Turbidity ppt->nephelometry media Media Selection: 1. 0.1N HCl (pH 1.2) 2. Citrate (pH 4.5) 3. Phosphate (pH 6.8) 4. FaSSIF (Biorelevant) shake->media filter Filtration (PVDF) & Centrifugation media->filter hplc HPLC-UV Quantitation filter->hplc

Figure 1: The tiered solubility workflow. Tier 2 (Green) is mandatory for this compound due to its high crystallinity.[1]

Detailed Methodology (Tier 2: Thermodynamic)

Why this matters: Kinetic solubility (from DMSO) often overestimates solubility because the compound forms a supersaturated amorphous precipitate. For 6B-TP, we need the crystalline solubility.[1]

  • Preparation: Weigh 5 mg of solid 6B-TP into 4 mL glass vials.

  • Media Addition: Add 1 mL of the following buffers:

    • pH 1.2 (SGF): Simulates stomach (Expect high solubility).[1]

    • pH 6.5 (FaSSIF): Fasted State Simulated Intestinal Fluid.[1] CRITICAL: This contains taurocholate/lecithin micelles. Given the thiophene/bromo lipophilicity, the compound will partition into these micelles, likely increasing solubility by 10-50x compared to plain buffer.[1]

    • pH 7.4 (PBS): Systemic circulation baseline.[1]

  • Equilibration: Agitate at 37°C for 24 hours (Rotary mixer).

  • Separation: Centrifuge at 10,000 rpm for 10 min. If a "skin" forms on top (common with lipophilic brominated compounds), use a syringe filter (PVDF, 0.22 µm).[1]

  • Quantification: Dilute supernatant with Mobile Phase (ACN:Water) and inject into HPLC.

Stability & Forced Degradation Framework[1]

The thiophene ring is the "weak link" regarding stability. Thiophenes are susceptible to S-oxidation (forming sulfoxides/sulfones) and electrophilic attacks.

Stress Testing Decision Tree

StabilityTree Root 6B-TP Stability Oxidation Oxidative Stress (Thiophene Liability) Root->Oxidation Photo Photostability (Conjugated System) Root->Photo Hydrolysis Hydrolysis (Acid/Base) Root->Hydrolysis Ox_Cond 3% H2O2, RT, 4h Oxidation->Ox_Cond Photo_Cond ICH Q1B (1.2M Lux hours) Photo->Photo_Cond Hydro_Cond 0.1N HCl / 0.1N NaOH 60°C, 24h Hydrolysis->Hydro_Cond Result_Ox Watch for: S-Oxide (+16 Da) Ring Opening Ox_Cond->Result_Ox Result_Photo Watch for: [2+2] Dimerization Debromination Photo_Cond->Result_Photo

Figure 2: Forced degradation pathways. Red indicates the highest risk (Oxidation of Thiophene).

Specific Degradation Protocols
A. Oxidative Stress (The Thiophene Risk)

Thiophenes can undergo metabolic activation to reactive thiophene-S-oxides. While this is a metabolic concern, chemical stability must also be proven.[1]

  • Protocol: Dissolve 6B-TP in Acetonitrile (50%) + 3%

    
    . Store at Room Temp for 4 hours.
    
  • Analysis: LC-MS is mandatory here. Look for M+16 (Sulfoxide) and M+32 (Sulfone) peaks.

  • Acceptance: < 5% degradation is acceptable. If >10%, the compound requires antioxidant excipients (e.g., BHT) in formulation.[1]

B. Photostability

The imidazo[1,2-a]pyridine core is highly fluorescent and absorbs UV.[1] The bromine atom (heavy atom effect) can facilitate Intersystem Crossing (ISC), potentially generating singlet oxygen.[1]

  • Protocol: Expose solid powder (thin layer) to 1.2 million lux hours (ICH Q1B standard).

  • Check: Discoloration (Yellow

    
     Brown) usually indicates debromination or ring-opening polymerization.
    

Analytical Method Development

You cannot monitor these studies without a validated method. Standard C18 columns may show tailing due to the interaction between residual silanols and the basic nitrogen of the imidazopyridine.

Recommended HPLC Conditions:

ParameterSettingRationale
Column XBridge C18 or Gemini C18 (4.6 x 150mm, 5µm)High pH stable columns with superior end-capping to prevent peak tailing of the basic N1.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0)CRITICAL: Running at basic pH suppresses protonation of the imidazopyridine, ensuring it stays neutral and sharpens the peak shape.[1]
Mobile Phase B AcetonitrileMethanol creates too much backpressure for this lipophilic compound.
Gradient 50% B to 95% B over 10 minsCompound is very lipophilic; needs high organic strength to elute.
Detection UV @ 260 nmThe primary absorption band for the imidazo-pyridine core.

References

  • Imidazo[1,2-a]pyridine Scaffold Review

    • Perveen, S., et al. (2023).[1] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents."[1][2] RSC Advances.

  • Thiophene Metabolic Liability

    • Dansette, P. M., et al. (2005).[1] "Metabolic activation of thiophenes: S-oxidation mechanism." Chemical Research in Toxicology.

    • [1]

  • Solubility Profiling in Biorelevant Media

    • Dressman, J. B., et al. (1998).[1] "Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms." Pharmaceutical Research.

    • [1]

  • Synthesis & Properties of 6-Bromo-2-(thiophen-2-yl)

    • General Synthesis Reference (GBB Reaction):Shaabani, A., et al. (2024).[1] "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction."[1] Molecules.

    • [1]

Sources

potential therapeutic targets for thiophene-substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold has long been recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic ATP and interact with diverse biological receptors. However, the specific incorporation of thiophene moieties—either fused or as pendant substituents—has recently unlocked a new paradigm of potency and selectivity.

This guide analyzes the pharmacological landscape of thiophene-substituted imidazo[1,2-a]pyridines. Unlike the classic phenyl-substituted analogs (e.g., the gastric acid inhibitor SCH 28080), the thiophene variants exhibit distinct electronic and lipophilic profiles that bias activity toward kinase inhibition (FLT3, PI3K) and microtubule destabilization . This document details the structural rationale, validated targets, and experimental protocols required to interrogate this chemical space.

Structural Rationale: The Thiophene Advantage

The fusion of a thiophene ring or its introduction as a substituent onto the imidazo[1,2-a]pyridine core serves three critical medicinal chemistry functions:

  • Bioisosterism: Thiophene acts as a bioisostere for phenyl rings but with reduced steric bulk and increased lipophilicity (LogP). This allows for deeper penetration into hydrophobic pockets (e.g., the Colchicine binding site of tubulin).

  • Electronic Modulation: The sulfur atom in thiophene is a soft nucleophile and can participate in specific Sulfur-

    
     interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding sites, interactions often unavailable to pure phenyl analogs.
    
  • Metabolic Stability: Thiophene substitution at the C-3 position of the imidazo[1,2-a]pyridine core blocks a common site of oxidative metabolism, potentially improving the pharmacokinetic half-life.

Primary Therapeutic Target: FLT3 Kinase (Oncology)

Acute Myeloid Leukemia (AML) is frequently driven by mutations in the FMS-like tyrosine kinase 3 (FLT3 ). Thiophene-substituted imidazo[1,2-a]pyridines have emerged as potent Type-I inhibitors of FLT3.[1]

Mechanism of Action

These compounds typically function as ATP-competitive inhibitors. The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase. The thiophene substituent (often at the C-3 position) extends into the hydrophobic pocket, stabilizing the "DFG-in" (active) conformation.

Case Study: Compound 5o

Recent structure-based optimization identified 7-(4-(methylsulfonyl)phenyl)-3-(5-(pyridin-3-yl)thiophen-2-yl)imidazo[1,2-a]pyridine (Compound 5o) as a lead candidate.

  • Target: FLT3-ITD (Internal Tandem Duplication) and drug-resistant mutants (D835Y, F691L).[1]

  • Potency:

    
     values in the nanomolar range.
    
  • Selectivity: High selectivity over c-Kit and other kinases due to the specific geometry of the thiophene linker.

Signaling Pathway Visualization

The following diagram illustrates the FLT3 signaling cascade and the specific intervention point of thiophene-imidazo[1,2-a]pyridines.

FLT3_Pathway FLT3 FLT3 Receptor (Mutant/ITD) STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Inhibitor Thiophene-Imidazo[1,2-a]pyridine (Inhibitor) Inhibitor->FLT3 Competes w/ ATP ATP ATP ATP->FLT3 Phosphorylation Proliferation Cell Proliferation (AML Blasts) STAT5->Proliferation Apoptosis Apoptosis STAT5->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: FLT3 signaling cascade. The inhibitor blocks ATP binding, preventing downstream activation of STAT5, RAS/ERK, and PI3K/AKT pathways, leading to apoptosis in AML cells.

Secondary Target: Tubulin Polymerization[2][3][4]

While kinases are the primary target, thiophene-substituted imidazo[1,2-a]pyridines are also potent Colchicine Binding Site Inhibitors (CBSIs) .

Structural Logic

The pharmacophore resembles Combretastatin A-4 (CA-4).

  • Ring A: The imidazo[1,2-a]pyridine core replaces the trimethoxyphenyl ring of CA-4.

  • Ring B: A thiophene ring replaces the second phenyl ring.

  • Linker: A carbonyl or methylene bridge connects the two.

Biological Effect

Binding to the colchicine site inhibits tubulin polymerization, leading to:

  • G2/M Phase Arrest: Disruption of the mitotic spindle.

  • Vascular Disruption: Rapid collapse of tumor vasculature (a known effect of CBSIs).

  • Apoptosis: Triggered by prolonged mitotic arrest.

Data Summary: Tubulin Inhibition Potency

Compound Class Substituent (C-2/C-3) Target IC50 (Tubulin Assembly) Cell Line (MCF-7) IC50
CA-4 (Control) 3,4,5-trimethoxy Colchicine Site ~1.0 - 2.0 µM ~0.01 µM
Imidazo-Thiophene A 2-Thiophene Colchicine Site 1.5 µM 0.045 µM

| Imidazo-Furan B | 2-Furan | Colchicine Site | 2.1 µM | 0.120 µM |

Note: Thiophene analogs generally outperform furan analogs due to better lipophilic matching with the hydrophobic pocket.

Emerging Target: NF-κB (Inflammation)

Recent studies indicate that imidazo[1,2-a]pyridines linked to thiophene via a keto-spacer can inhibit the NF-κB pathway.

  • Relevance: Chronic inflammation and cancer drug resistance.

  • Mechanism: Inhibition of IκB degradation, preventing the translocation of the p50/p65 dimer to the nucleus.

Experimental Protocols

Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The most robust method for assembling this scaffold is the multicomponent GBB reaction. This protocol is self-validating; the formation of the product is indicated by fluorescence (many imidazopyridines are fluorophores).

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • Thiophene-2-carbaldehyde (1.0 eq)

  • Isonitrile (1.1 eq)

  • Catalyst: Scandium Triflate (

    
    ) or Iodine (
    
    
    
    ) (5-10 mol%)
  • Solvent: Methanol or Dichloromethane (DCM)

Workflow:

  • Activation: Dissolve 2-aminopyridine and thiophene-aldehyde in MeOH. Add catalyst. Stir for 20 min to form the imine intermediate (Schiff base).

  • Cyclization: Add isonitrile. The isonitrile attacks the imine, followed by a [4+1] cycloaddition with the pyridine nitrogen.

  • Purification: The product often precipitates or can be purified via silica gel chromatography (Hexane/EtOAc).

GBB_Synthesis Start 2-Aminopyridine + Thiophene-CHO Imine Imine Intermediate (Schiff Base) Start->Imine Cat: Sc(OTf)3 MeOH, RT Addition Isonitrile Addition (C-N Bond Formation) Imine->Addition R-NC Cyclization Intramolecular Cyclization Addition->Cyclization [4+1] Product Thiophene-Substituted Imidazo[1,2-a]pyridine Cyclization->Product - H+

Figure 2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway.

Validation Assay: ADP-Glo Kinase Assay (FLT3)

To validate kinase inhibition, use a luminescent ADP detection assay. This is superior to radiometric assays for high-throughput screening.

Protocol:

  • Enzyme Mix: Prepare 2x FLT3 enzyme solution in kinase buffer (50 mM Tris pH 7.5, 10 mM

    
    , 0.1 mg/mL BSA).
    
  • Substrate Mix: Prepare 2x ATP/Substrate (Poly E4Y) solution.

  • Reaction:

    • Add 2 µL compound (in DMSO) to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 10 min (allows inhibitor binding).

    • Add 4 µL Substrate Mix to initiate. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence. Signal is proportional to kinase activity.

    • Self-Validation: Include Staurosporine as a positive control (100% inhibition) and DMSO only as negative control (0% inhibition).

References

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Details the synthesis and kinetic analysis of Compound 5o against FLT3-ITD AML models. URL:[Link]

  • Imidazo[1,2-a]pyridines linked with thiazoles/thiophene motif as NF-κB inhibitors. Source: PubMed. Context: Establishes the anti-inflammatory potential and cytotoxicity mechanisms of the scaffold. URL:[Link]

  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed). Context: Describes the rational design of these compounds targeting the colchicine binding site. URL:[Link]

  • Design, synthesis and evaluation of 2,6,8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Source: PubMed Central. Context: Highlights the versatility of the scaffold in targeting the PI3K/Akt/mTOR pathway. URL:[Link]

  • Inhibition of gastric H+/K+-ATPase by substituted imidazo[1,2-a]pyridines. Source: PubMed. Context: The foundational work on SCH 28080, establishing the scaffold's bioactivity profile (P-CABs). URL:[Link]

Sources

Methodological & Application

Application Note: Suzuki Cross-Coupling on the 6-Bromo-Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs such as Zolpidem (GABA-A agonist), Alpidem , and emerging anti-infective agents.[1] While the C3 position is naturally nucleophilic and easily functionalized via electrophilic aromatic substitution, the C6 position requires transition-metal catalysis for carbon-carbon bond formation.

This guide focuses on the Suzuki-Miyaura cross-coupling of 6-bromo-imidazo[1,2-a]pyridine . While conceptually standard, this substrate presents a specific "hidden" challenge: the bridgehead nitrogen (N4) and the pyridine-like nitrogen (N1) possess lone pairs capable of coordinating to Palladium, potentially poisoning the catalyst.

This protocol provides a robust, field-validated workflow to overcome these electronic deactivation pathways, ensuring high yields and reproducibility in SAR (Structure-Activity Relationship) campaigns.

Mechanistic Insight: The "N-Poisoning" Challenge

To troubleshoot low yields effectively, one must understand the failure mode. Unlike simple aryl bromides, the imidazo[1,2-a]pyridine core acts as a ligand.

  • Standard Cycle: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.[2]
  • The Trap: The nitrogen at position 1 (and potentially N4) can coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition. This forms a stable, off-cycle "rest state" complex that resists transmetallation, particularly with electron-deficient boronic acids.

Visualization: Catalytic Cycle & Deactivation Pathway

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + 6-Bromo-Imidazo[1,2-a]py TransMet Transmetallation (Pd(II)-Ar-Ar') OxAdd->TransMet + Boronic Acid / Base Poison OFF-CYCLE TRAP Pd-N Coordination Complex (Catalyst Deactivation) OxAdd->Poison Substrate N-Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Poison->OxAdd Heat / Bulky Ligand

Figure 1: The Suzuki catalytic cycle adapted for nitrogen heterocycles. Note the "Off-Cycle Trap" where the substrate itself inhibits the catalyst. Overcoming this requires thermal energy (Microwave) or sterically demanding ligands.

Optimization Strategy: The "Art" of the Reaction

Success depends on three variables: Ligand Sterics , Base Strength , and Solvent Polarity .

Table 1: Critical Reaction Parameters
ParameterRecommendationScientific Rationale
Catalyst Source Pd(PPh₃)₄ (Standard) or Pd(dppf)Cl₂ Pd(PPh₃)₄ is robust for standard couplings. Pd(dppf)Cl₂ is preferred for sterically hindered boronic acids due to its large bite angle.
Advanced Ligand XPhos or SPhos If standard catalysts fail, use Pd₂(dba)₃ + XPhos. These bulky, electron-rich phosphines prevent N-coordination to the Pd center.
Base K₂CO₃ (2M aq) or Cs₂CO₃ K₂CO₃ is standard. Cs₂CO₃ is used in anhydrous conditions (with DMF) to improve solubility of the inorganic base.
Solvent System 1,4-Dioxane / Water (4:1) The miscibility of dioxane with water ensures varying solubility profiles of boronic acids are accommodated.
Temperature 80°C - 100°C (Thermal) or 150°C (Microwave)High temperature is mandatory to break the Pd-N coordination bond and force the turnover.

Standard Operating Protocols (SOP)

Protocol A: Thermal Conditions (Robust, Scale-Up Friendly)

Best for: Standard library synthesis, gram-scale reactions.

  • Preparation: To a reaction vial, add 6-bromo-imidazo[1,2-a]pyridine (1.0 equiv) and Aryl Boronic Acid (1.2 - 1.5 equiv).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to bromide).

  • Base: Add 2M aq. K₂CO₃ (2.0 - 3.0 equiv).

  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon for 5-10 minutes. Note: Oxygen causes homocoupling of boronic acids.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Seal and heat to 90°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically MeOH/DCM gradients due to polarity of the scaffold).

Protocol B: Microwave-Assisted (High Throughput)

Best for: Difficult substrates, electron-deficient boronic acids, rapid screening.

  • Loading: In a microwave vial, combine substrate (1.0 equiv), boronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent/Base: Add DME (Dimethoxyethane) and 2M Na₂CO₃ (3:1 ratio).

  • Irradiation: Irradiate at 150°C for 20 minutes .

    • Note: The high temperature rapidly reverses the catalyst poisoning equilibrium, often resulting in quantitative conversion where thermal methods stall.

Decision Tree for Optimization

Use this logic flow when the standard protocol yields < 50%.

OptimizationTree Start Standard Protocol (Pd(PPh3)4, K2CO3, 90°C) Check Yield > 50%? Start->Check Success Proceed to Purification Check->Success Yes Fail Analyze Failure Mode Check->Fail No Mode1 Starting Material Remains Fail->Mode1 SM Recovery Mode2 Deboronated Partner Fail->Mode2 Byproduct Sol1 Catalyst Poisoning: Switch to Microwave (150°C) OR XPhos Ligand Mode1->Sol1 Sol2 Protodeboronation: Switch to Anhydrous (DMF, Cs2CO3) Mode2->Sol2

Figure 2: Troubleshooting logic for optimizing Suzuki couplings on the imidazo[1,2-a]pyridine scaffold.

Troubleshooting & FAQs

Q1: My reaction turns black immediately, and conversion is low.

  • Cause: "Palladium Black" precipitation. The catalyst is decomposing before entering the cycle.

  • Fix: Ensure rigorous degassing. If the substrate is highly coordinating, switch to Pd(dppf)Cl₂ , which is more thermally stable than Pd(PPh₃)₄.

Q2: I see the de-halogenated starting material (6-H-imidazo[1,2-a]pyridine).

  • Cause:

    
    -Hydride elimination or reduction of the Pd-Ar species. This often happens in alcohols (Ethanol) if the transmetallation is slow.
    
  • Fix: Switch solvent to DME or Toluene and remove alcohol co-solvents.

Q3: Can I couple at C3 and C6 sequentially?

  • Strategy: Yes. The C3 position is nucleophilic. You can perform a Suzuki at C6 (using the bromide) first, and then functionalize C3 via C-H activation or halogenation/coupling. If you have a 3,6-dibromo substrate, the C3-bromide is more reactive to oxidative addition in some systems, but C6 is generally preferred for clean Suzuki chemistry if C3 is unsubstituted.

References

  • General Suzuki Mechanism & Applications

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Microwave-Assisted Coupling on Imidazo[1,2-a]pyridines

    • El-Hiti, G. A., et al. (2015). Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. Molecules.

  • Catalyst Poisoning by Nitrogen Heterocycles

    • BenchChem Technical Notes.[3] (2025).[1][3][4][5] Catalyst Poisoning in Reactions with Pyridine Substrates.[4]

  • Medicinal Chemistry of the Scaffold

    • Goel, R., et al. (2017). Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry.

Sources

Application Notes and Protocols for the Development of 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of several approved drugs and numerous clinical candidates.[1][][3] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the design of novel therapeutics. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[][4][5][6] A significant portion of the research into imidazo[1,2-a]pyridines has focused on their potential as protein kinase inhibitors, a class of enzymes crucial in cellular signaling and often dysregulated in diseases like cancer.[1][7][8][9]

This document provides a comprehensive guide for the development of 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine as a lead compound. We will begin with a detailed synthetic protocol, followed by a series of in-vitro and in-vivo assays designed to characterize its biological activity, focusing on its potential as a kinase inhibitor. Finally, we will outline key considerations for lead optimization, including the assessment of physicochemical and ADME-Tox properties.

Part 1: Synthesis and Characterization

A reliable and scalable synthesis is the cornerstone of any drug discovery program. For this compound, a one-pot, three-component reaction based on the Groebke–Blackburn–Bienaymé (GBB) reaction offers an efficient approach.[10][11][12] This method provides a high degree of convergence and atom economy.

Protocol 1: One-Pot Synthesis of this compound

This protocol describes the synthesis of the title compound from commercially available starting materials.

Materials:

  • 2-Amino-5-bromopyridine

  • Thiophene-2-carbaldehyde

  • Cyclohexyl isocyanide

  • Scandium (III) triflate (Sc(OTf)₃)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-bromopyridine (1.0 eq), thiophene-2-carbaldehyde (1.1 eq), and anhydrous methanol.

  • Stir the mixture at room temperature for 10 minutes.

  • Add scandium (III) triflate (0.1 eq) to the reaction mixture.

  • Add cyclohexyl isocyanide (1.2 eq) dropwise to the mixture.

  • Stir the reaction at 60°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome:

This reaction is expected to produce the desired this compound in good yield. The purity should be assessed by HPLC before proceeding with biological assays.

Part 2: In-Vitro Biological Evaluation: Targeting Kinase Activity

The 2-aryl substituted imidazo[1,2-a]pyridine scaffold is a known pharmacophore for kinase inhibition.[13][14] Based on existing literature, a plausible and high-value target for this compound is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[15][16]

Protocol 2: In-Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to determine the IC₅₀ value of the test compound against recombinant human VEGFR-2.[5][15][16][17]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Pazopanib)

  • Kinase-Glo® MAX reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare 1x Kinase Buffer by diluting the 5x stock.

    • Prepare serial dilutions of the test compound and positive control in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mixture containing 1x Kinase Buffer, ATP, and the VEGFR-2 substrate.

    • Dilute the VEGFR-2 enzyme to the desired working concentration in 1x Kinase Buffer.

  • Assay Plate Setup:

    • Add the master mixture to all wells of a 96-well plate.

    • Add the diluted test compound or positive control to the appropriate wells.

    • For the "no inhibitor" control, add 1x Kinase Buffer with DMSO.

    • For the "blank" (no enzyme) control, add 1x Kinase Buffer.

  • Enzyme Reaction:

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.

    • Add the Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the blank reading from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for In-Vitro Kinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_buffer Prepare 1x Kinase Buffer prep_compound Prepare Serial Dilutions of Test Compound prep_buffer->prep_compound add_compound Add Test Compound/ Controls to Plate prep_compound->add_compound prep_master Prepare Master Mixture (Buffer, ATP, Substrate) add_master Add Master Mixture to Plate prep_master->add_master prep_enzyme Dilute VEGFR-2 Enzyme add_enzyme Add Enzyme to Initiate Reaction prep_enzyme->add_enzyme add_master->add_compound add_compound->add_enzyme incubate_reaction Incubate at 30°C add_enzyme->incubate_reaction add_glo Add Kinase-Glo® MAX incubate_reaction->add_glo incubate_glo Incubate at RT add_glo->incubate_glo read_luminescence Read Luminescence incubate_glo->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the in-vitro VEGFR-2 kinase inhibition assay.

Protocol 3: Cell-Based Antiproliferative Assay

To assess the compound's effect on cancer cell growth, a cell-based assay using a relevant cancer cell line is essential. The HCT116 human colorectal carcinoma cell line is a well-characterized and widely used model for this purpose.[18][19][20][21][22]

Materials:

  • HCT116 human colorectal carcinoma cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • This compound (test compound)

  • Positive control (e.g., 5-Fluorouracil)

  • Cell proliferation reagent (e.g., WST-1 or MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HCT116 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in the complete growth medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

    • Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Part 3: In-Vivo Efficacy Evaluation

Promising results from in-vitro assays warrant further investigation in an in-vivo model. The HCT116 xenograft model in immunodeficient mice is a standard for assessing the antitumor efficacy of novel compounds.[19][23][24]

Protocol 4: HCT116 Xenograft Model in Mice

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • HCT116 cells

  • Matrigel (optional)

  • This compound formulated for in-vivo administration

  • Vehicle control

  • Positive control drug (e.g., 5-Fluorouracil)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, test compound at different doses, positive control).

    • Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors, weigh them, and optionally, prepare them for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis:

  • Compare the tumor growth curves between the treatment groups and the vehicle control group.

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

  • Analyze the body weight data to assess toxicity.

Logical Flow of Preclinical Development

G cluster_discovery Discovery & Synthesis cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation cluster_optimization Lead Optimization synthesis Synthesis of This compound kinase_assay VEGFR-2 Kinase Assay (Determine IC50) synthesis->kinase_assay Purity >95% cell_assay HCT116 Cell Proliferation (Determine GI50) kinase_assay->cell_assay Potent IC50 xenograft HCT116 Xenograft Model (Assess Efficacy & Toxicity) cell_assay->xenograft Potent GI50 adme_tox ADME-Tox Profiling xenograft->adme_tox In-vivo Efficacy sar Structure-Activity Relationship (SAR) Studies adme_tox->sar sar->synthesis Iterative Design

Caption: A logical workflow for the preclinical development of the lead compound.

Part 4: Lead Optimization Considerations

Once initial efficacy has been established, the focus shifts to optimizing the lead compound's drug-like properties. This involves a multiparameter optimization approach to balance potency, selectivity, pharmacokinetics, and safety.[18]

Physicochemical Properties

The physicochemical properties of a compound, such as lipophilicity (LogP/LogD), solubility, and molecular weight, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[][25][26][27] These properties should be assessed early and iteratively as new analogs are synthesized.

PropertyDesired Range (for oral drugs)Rationale
Molecular Weight < 500 DaInfluences absorption and permeability.
cLogP 1 - 3A measure of lipophilicity; affects solubility, permeability, and potential for off-target effects.[25]
Aqueous Solubility > 50 µMEssential for absorption and achieving therapeutic concentrations.
pKa 6 - 8 (for bases)Influences solubility and absorption at different physiological pH values.

Table 1: Key Physicochemical Properties for Lead Optimization.

ADME-Tox Profiling

Early assessment of ADME and potential toxicity is crucial to reduce late-stage attrition.[8][28] A standard panel of in-vitro assays should be employed.

Assay TypeParameter MeasuredImportance in Drug Discovery
Metabolic Stability Rate of metabolism in liver microsomes or hepatocytesPredicts in-vivo clearance and half-life.
CYP450 Inhibition Inhibition of major cytochrome P450 enzymesAssesses the potential for drug-drug interactions.
Plasma Protein Binding Percentage of compound bound to plasma proteinsInfluences the free fraction of the drug available to interact with its target.
Permeability (e.g., Caco-2) Rate of transport across a cell monolayerPredicts intestinal absorption.
hERG Inhibition Inhibition of the hERG potassium channelA critical safety assay to assess the risk of cardiotoxicity.
In-vitro Cytotoxicity Effect on non-cancerous cell linesProvides an early indication of general toxicity.

Table 2: Essential In-Vitro ADME-Tox Assays.

By systematically applying these protocols and considering the principles of lead optimization, researchers can effectively advance this compound from a promising hit to a viable clinical candidate.

References

Sources

Troubleshooting & Optimization

identifying side products in the Groebke-Blackburn-Bienaymé reaction for imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reaction Optimization

Executive Summary: The "Clean" Mechanism vs. The Reality

The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone multicomponent reaction (MCR) for synthesizing fused imidazo[1,2-a]heterocycles.[1] While theoretically atom-economic, the reaction involves a delicate equilibrium between Schiff base formation, isocyanide insertion, and cyclization.

In drug discovery, particularly when generating DNA-encoded libraries or fragment-based screens, "silent" side products often co-elute with the target. This guide moves beyond basic synthesis to the forensic identification of impurities , ensuring your biological data reflects the target molecule, not a highly active byproduct.

Mechanistic Pathway & Failure Modes

To troubleshoot, we must visualize where the cascade fails. The diagram below maps the standard catalytic cycle against the four most common "off-ramps" (side reactions).

GBB_Mechanism cluster_legend Legend Start Reagents: 2-Aminopyridine + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine - H2O Activated_Imine Activated Iminium Ion Imine->Activated_Imine + Catalyst Side_Hydrolysis Side Product A: Hydrolyzed Imine (Reversion) Imine->Side_Hydrolysis + H2O (Wet Solvent) Acid Acid Catalyst (H+ / Lewis Acid) Acid->Activated_Imine Nitrilium Nitrilium Intermediate Activated_Imine->Nitrilium + Isocyanide Side_Ugi Side Product B: Ugi Adduct (If Carboxylic Acid present) Activated_Imine->Side_Ugi + R-COOH Isocyanide Isocyanide Addition (R-NC) Side_Formamide Side Product D: Formamide (Isocyanide Hydration) Isocyanide->Side_Formamide + H2O + Acid Cyclization Intramolecular Cyclization Nitrilium->Cyclization Side_Passerini Side Product C: Passerini Adduct (Water/Solvent attack) Nitrilium->Side_Passerini + H2O / R-OH Product Imidazo[1,2-a]pyridine (Target) Cyclization->Product 1,3-H Shift key Solid Line: Main Pathway Dashed Line: Impurity Pathway

Figure 1: Mechanistic flow of the GBB reaction highlighting critical branch points where impurities are generated.[2]

Troubleshooting Dashboard: Diagnostic Q&A

Scenario 1: The "M+18" Ghost

User Question: "I see a peak in my LC-MS that is exactly Mass + 18 relative to my target. Is this a hydrate?"

Technical Diagnosis: It is rarely a simple hydrate. In GBB chemistry, an M+18 signal usually indicates interrupted cyclization or Passerini competition .

  • Cause: If the aminopyridine nitrogen is not nucleophilic enough (e.g., electron-withdrawing groups at C3/C5), the Nitrilium intermediate (see Fig 1) is trapped by water instead of the ring nitrogen.

  • Differentiation:

    • Target Mass: Imidazo[1,2-a]pyridine.[1][2][3][4][5][6][7][8][9]

    • M+18 Structure:

      
      -hydroxy amide (Passerini-like adduct) where water attacked the nitrilium.
      
  • Action:

    • Switch to a strictly anhydrous solvent (MeOH/DCM).

    • Add a dehydrating agent (e.g., 2 equiv. Trimethyl Orthoformate or MgSO

      
      ) to drive the imine equilibrium and scavenge water.
      
    • Increase temperature to overcome the activation energy barrier for the intramolecular cyclization.

Scenario 2: The "Acetic Acid" Trap

User Question: "I used Acetic Acid as my catalyst/solvent, but I isolated a byproduct with Mass = Target + 60."

Technical Diagnosis: You have inadvertently performed an Ugi-type reaction .

  • Mechanism: Acetic acid is not just a proton source; the acetate ion is a nucleophile. It can attack the nitrilium ion before the pyridine ring does.

  • Result: Formation of a linear amide backbone rather than the fused bicycle.

  • Action:

    • Switch catalysts. Use Lewis acids (Sc(OTf)

      
      , ZnCl
      
      
      
      ) or non-nucleophilic Brønsted acids (HClO
      
      
      , PTSA).
    • If using AcOH is mandatory for solubility, lower the concentration to catalytic amounts (10-20 mol%) rather than using it as solvent.

Scenario 3: Regioisomer Confusion

User Question: "My NMR shows a complex mixture of aromatic peaks. I'm using a 3-substituted-2-aminopyridine. Could I have regioisomers?"

Technical Diagnosis: Yes. Steric hindrance at the 3-position of the pyridine ring can force the reaction to occur at the exocyclic amine nitrogen without ring closure, or cyclize onto the wrong nitrogen if using pyrimidines.

  • Detection:

    • H1-NMR: Look for the characteristic singlet of the imidazole proton (C3-H). If this is missing or split, cyclization failed.

    • NOESY: Essential for confirming which nitrogen participated in the cyclization if you are using pyrimidines or unsymmetrical pyrazines.

Analytical Data & Impurity Profiling

Use this table to interpret your LC-MS traces.

Observed Mass (m/z)Probable IdentityMechanistic OriginCorrective Action
[M+H]+ Target Product Successful CyclizationN/A
[M+19]+ (M+18)Open-Chain Amide Water attack on Nitrilium (Passerini-type)Dry solvents; Add molecular sieves.
Isocyanide + 18 Formamide Acid-catalyzed hydration of isocyanideReduce acid loading; Add isocyanide last.
Aldehyde + Amine Schiff Base Incomplete isocyanide insertionIncrease reaction time; Add Lewis Acid.
[M + Acid Anion] Ugi Adduct Nucleophilic attack by catalyst anion (e.g., Acetate)Use non-nucleophilic counterions (OTf, ClO4).
Dimer (2M) Aldazine Hydrazine contamination or aldehyde couplingCheck amine purity; Fresh aldehyde.

Validated Experimental Protocol (Standardized)

To minimize side products, follow this optimized "Senior Scientist" protocol which prioritizes imine pre-formation .

Reagents:

  • 2-Aminopyridine (1.0 equiv)[1][5]

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Catalyst: Scandium Triflate Sc(OTf)

    
     (5 mol%) or PTSA (10 mol%)
    
  • Solvent: MeOH:DCM (1:1) or TFE (Trifluoroethanol - highly recommended for difficult substrates)

Step-by-Step:

  • Imine Formation (Critical): Dissolve Amine and Aldehyde in solvent containing MgSO

    
     (100 mg/mmol). Stir for 30-60 mins at RT. Why? This shifts equilibrium to the imine, reducing hydrolysis side products.
    
  • Activation: Add the Catalyst. Stir for 5 mins.

  • Addition: Add Isocyanide in one portion.

  • Reaction: Stir at RT for 12h. If conversion is <50% by LCMS, heat to 50°C.

  • Workup: Filter off MgSO

    
    . Concentrate.
    
  • Purification: If the product is basic, a simple wash with 1N HCl (to remove unreacted isocyanide/aldehyde) followed by neutralization and extraction often yields pure product without column chromatography.

References

  • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of imidazo [1, 2-a] pyridines, pyrazines and pyrimidines by a novel three-component condensation.[9][10] Synlett, 1998(06), 661-663. Link

  • Blackburn, C., et al. (1998). Parallel synthesis of 3-aminoimidazo [1, 2-a] pyridines and pyrazines by a new three-component condensation. Tetrahedron Letters, 39(22), 3635-3638. Link

  • Shaabani, A., et al. (2024).[2] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday.[6] Beilstein Journal of Organic Chemistry, 20, 1839–1879.[6] Link

  • Pereshivko, O. P., et al. (2013). The Groebke–Blackburn–Bienaymé Reaction: A Multicomponent Approach to Imidazo[1,2-a]heterocycles.[1][3][4][8][9][10][11][12] Chemical Society Reviews. Link

Sources

Technical Support Center: Solubilization Strategies for 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely encountering "crash-out" (precipitation) when diluting your DMSO stock of 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine into aqueous buffers. This is a classic challenge with Class II/IV (BCS) compounds.

This molecule presents a "perfect storm" for insolubility:

  • High Lipophilicity: The thiophene ring and bromine atom are highly hydrophobic.[1]

  • Weak Basicity: The imidazo[1,2-a]pyridine core is a weak base, but the electron-withdrawing 6-Bromo substituent suppresses the pKa, meaning the molecule remains uncharged (and insoluble) at physiological pH (7.4).

  • High Lattice Energy: The planar heterocyclic core facilitates strong

    
    -
    
    
    
    stacking, creating a stable crystal lattice ("brick dust") that resists dissolution.[1]

This guide provides the mechanistic "Why" and the protocol-driven "How" to resolve this.

Part 1: The Physicochemical Barrier (The "Why")

Before attempting formulation, you must understand the competing forces.

PropertyEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~3.8 – 4.5High. The molecule prefers octanol/lipids over water by a factor of >10,000.[1]
pKa (Basicity) ~3.5 – 4.2Low. The N1 nitrogen is the basic site.[1] However, the 6-Br pulls electron density away, lowering the pKa. At pH 7.4, the molecule is >99.9% neutral (uncharged).[1]
Molecular Planarity HighHigh Stacking. Flat molecules stack like plates.[1] Breaking this lattice requires significant energy (solvation).[1]
Visualizing the Problem

The following diagram illustrates the structural features contributing to the insolubility.

G Compound 6-Bromo-2-(thiophen-2-yl) imidazo[1,2-a]pyridine Thiophene 2-Thiophene Group (Lipophilic Domain) Compound->Thiophene Bromine 6-Bromo Substituent (Electron Withdrawing) Compound->Bromine Core Imidazo[1,2-a]pyridine Core (Planar Scaffold) Compound->Core Result RESULT: Neutral & Hydrophobic at pH 7.4 (Precipitation Risk) Thiophene->Result Increases LogP Bromine->Result Lowers pKa (Suppresses Ionization) Nitrogen N1 Bridgehead Nitrogen (Weak Base) Core->Nitrogen Nitrogen->Result Protonation failed at pH > 4

Figure 1: Structural analysis of solubility determinants.[1] The combination of lipophilic substituents and suppressed basicity prevents aqueous solvation at physiological pH.

Part 2: Troubleshooting & FAQs

Q1: I dissolved it in 100% DMSO, but it precipitates immediately upon adding water. Why?

A: You are experiencing the "Kinetic Solubility Trap."[1] DMSO solvates the compound by disrupting the crystal lattice. When you add water, the dielectric constant of the solvent mixture rises rapidly. Because the compound is hydrophobic, the water molecules self-associate (hydrogen bonding), squeezing the hydrophobic drug molecules out of solution. They re-aggregate into crystals almost instantly.[1]

The Fix: You cannot rely on simple dilution.[1] You must use a "Solvent Shift" method with an intermediate surfactant or carrier (see Protocol below).[1]

Q2: Will acidifying the buffer help?

A: Yes, but only at pH values that might be biologically incompatible. Due to the 6-Bromo substituent, the pKa is likely suppressed to ~3.5. To get 99% ionization (solubility), you generally need to be 2 pH units below the pKa.[1]

  • pH 7.4: Neutral (Insoluble)[1]

  • pH 5.0: Mostly Neutral (Still Insoluble)[1]

  • pH 2.0: Protonated (Soluble)[1]

Recommendation: If your assay tolerates it, use a Citrate or Acetate buffer at pH 4.0 - 4.5 . If you must work at pH 7.4, pH manipulation alone will fail.

Q3: What is the best carrier for animal studies (in vivo)?

A: Do not use 100% DMSO. It causes hemolysis and precipitation at the injection site. Gold Standard: 10-20% Hydroxypropyl-


-Cyclodextrin (HP-

-CD). The hydrophobic cavity of the cyclodextrin encapsulates the thiophene/imidazo core, while the hydrophilic exterior keeps it in solution.

Part 3: Validated Solubilization Protocols

Method A: The "Solvent Shift" (For In Vitro / Cell Assays)

Use this when you need < 1% DMSO in the final well.[1]

Materials:

  • Compound Stock (10 mM or 20 mM in anhydrous DMSO)[1]

  • Intermediate Solvent: PEG-400 or Propylene Glycol [1]

  • Buffer: PBS or Media (Pre-warmed to 37°C)[1]

Step-by-Step:

  • Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM). Verify clarity.

  • Intermediate Dilution (The Critical Step):

    • Do NOT pipette DMSO directly into PBS.[1]

    • Pipette the DMSO stock into PEG-400 (1:10 ratio).[1]

    • Example: 10 µL DMSO Stock + 90 µL PEG-400.

    • Mix thoroughly.[1] The compound is now in a semi-aqueous friendly environment.

  • Final Dilution:

    • Slowly add the PEG/DMSO mix to your pre-warmed media/buffer while vortexing.[1]

    • This prevents the local high-concentration "hotspots" that trigger nucleation.

Method B: Cyclodextrin Complexation (For High Concentration/In Vivo)

Use this to achieve concentrations > 1 mg/mL.[1]

Materials:

  • HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin)
    
  • 0.1 M HCl and 0.1 M NaOH[1]

  • Water for Injection (WFI)[1]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in WFI.[1]
    
  • Weigh the solid this compound.

  • Add the solid to the CD solution. It will likely NOT dissolve yet.

  • pH Adjustment (The Trick):

    • Lower the pH to ~3.0 using 0.1 M HCl.[1] The basic nitrogen protonates, and the compound dissolves, entering the CD cavity.

    • Stir for 30-60 minutes.

  • Re-equilibration:

    • Very slowly adjust pH back to 7.0-7.4 using 0.1 M NaOH.

    • Why this works: Once trapped inside the Cyclodextrin, the compound is kinetically trapped and often remains in solution even when returned to neutral pH (hysteresis effect).[1]

  • Filter sterilize (0.22 µm).[1]

Part 4: Decision Tree for Troubleshooting

Use this logic flow to determine the correct strategy for your specific experiment.

DecisionTree Start Start: Define Assay Constraints Q_DMSO Can assay tolerate >1% DMSO? Start->Q_DMSO Yes_DMSO Use Direct DMSO Spike (Watch for precipitation) Q_DMSO->Yes_DMSO Yes No_DMSO Is pH < 5.0 acceptable? Q_DMSO->No_DMSO No Yes_pH Use Acidic Buffer (Acetate/Citrate pH 4.5) No_DMSO->Yes_pH Yes No_pH Is this for Animal/High Dose? No_DMSO->No_pH No Yes_Animal Method B: Cyclodextrin (HP-b-CD) Complexation No_pH->Yes_Animal Yes No_Animal Method A: PEG-400 Intermediate Shift No_pH->No_Animal No (Cell Culture)

Figure 2: Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed discussion on pKa/LogP relationships in heterocycles).

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for "Solvent Shift" protocols).

  • Enguehard-Gueiffier, C., et al. (2006). Imidazo[1,2-a]pyridine: A privileged scaffold in medicinal chemistry.[2][3][4][5][6] Mini-Reviews in Medicinal Chemistry. (Structural insights on the basicity of the imidazo-pyridine core).

Sources

Technical Support Center: Overcoming Acquired Resistance with Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Medicinal Chemistry Support Hub.

Ticket ID: #RES-IMDZ-2026 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Status: Open Topic: Strategies to circumvent acquired drug resistance (ADR) in imidazo[1,2-a]pyridine scaffolds.

Executive Summary & Diagnostic Framework

You are likely encountering one of two primary resistance phenotypes: Target-Mediated Resistance (mutations in the binding pocket) or Efflux-Mediated Resistance (upregulation of ABC transporters). The imidazo[1,2-a]pyridine core is a privileged scaffold, but its efficacy in oncology (e.g., PI3K/tubulin inhibition) and infectious disease (e.g., M. tuberculosis QcrB inhibition) is often compromised by these mechanisms.

Use the following decision matrix to route your troubleshooting:

ObservationProbable CauseRecommended Module

shifts >10x in resistant lines; Target sequencing reveals SNPs.
Target Mutation (Steric hindrance or loss of H-bonds)Module 1

shifts >10x; Sensitivity restored by Verapamil/Reserpine; No target mutation.
Efflux Pumping (P-gp/ABCB1 or BCRP/ABCG2 upregulation)Module 2
Inconsistent potency in vivo vs. in vitro.Metabolic Stability (CYP-mediated oxidation at C3/C6)See FAQs

Module 1: Overcoming Target-Mediated Resistance

Context: Common in kinase inhibitors and anti-TB agents (e.g., Telacebec/Q203 analogs).

The Problem: Steric Clash & Binding Site Alteration

In Mycobacterium tuberculosis, the imidazo[1,2-a]pyridine-3-carboxamide Telacebec (Q203) targets the QcrB subunit of the cytochrome bc1 complex. Resistance arises from a specific T313A mutation in QcrB, which disrupts the hydrogen bonding network required for inhibitor binding [1][2].

Troubleshooting Strategy: Structural Modification (SAR)

To overcome point mutations, you must modify the scaffold to reduce reliance on the mutated residue or access an adjacent hydrophobic pocket.

Step-by-Step Optimization Protocol:

  • Map the Mutation: Obtain the co-crystal structure of your lead compound with the mutant protein (or generate a homology model).

  • Vector Exploration (C3 Position): The C3 position is the most versatile vector.

    • Action: Replace the rigid amide linker with flexible ether or amine linkers to accommodate the steric bulk of the mutation.

    • Reference: 2,7-dimethylimidazo[1,2-a]pyridine analogues have shown retained potency against MDR strains by altering the C3 side chain [2].

  • Scaffold Hopping:

    • Action: If the imidazo[1,2-a]pyridine nitrogen (N1) is the H-bond acceptor being compromised, consider "hopping" to an imidazo[1,2-b]pyridazine or pyrazolo[1,5-a]pyrimidine core to shift the H-bond acceptor vector [3].

Visualization: Mechanism of QcrB Resistance & Intervention

QcrB_Resistance Drug Imidazo[1,2-a]pyridine (e.g., Q203) Target_WT QcrB (Wild Type) Cytochrome bc1 Drug->Target_WT Binds High Affinity Target_Mut QcrB (Mutant T313A) Resistance Drug->Target_Mut Steric Clash/No H-bond Effect_WT ATP Depletion Bacterial Death Target_WT->Effect_WT Inhibits e- transport Effect_Mut Loss of Binding Bacterial Survival Target_Mut->Effect_Mut Solution Scaffold Modification (Flexible C3 Linker) Solution->Target_Mut Restored Binding Solution->Effect_WT Rescues Activity

Caption: Pathway illustrating Q203 resistance mechanism in M. tuberculosis and the SAR intervention strategy.

Module 2: Overcoming Efflux-Mediated Resistance

Context: Common in cancer (MDR phenotype). Imidazo[1,2-a]pyridines are often substrates for P-glycoprotein (P-gp/ABCB1).

The Problem: Substrate Recognition

Your compound enters the cell but is immediately pumped out by ABC transporters.

  • Case Study: Compound Y22 (an imidazo[1,2-a]pyridine derivative) was designed not just to evade P-gp, but to inhibit it, reversing resistance to other drugs like Doxorubicin [4].

Troubleshooting Strategy: Physicochemical Tuning
  • Basicity Reduction: P-gp prefers cationic substrates.

    • Action: Introduce electron-withdrawing groups (EWGs) like -CF3 or -F at the C6 or C8 positions to lower the pKa of the ring nitrogens.

  • Lipophilicity (LogP) Adjustment:

    • Target: Aim for a LogP between 2.5 and 3.5. Highly lipophilic compounds (>4.0) are prime P-gp substrates.

  • Dual-Target Design (The "Y22" Approach):

    • Design the molecule to bind the transmembrane domain of ABCB1.

    • Key SAR: Bulky hydrophobic groups at C2 (e.g., substituted phenyls) often improve affinity for the transporter's inhibitory site [4].

Data Summary: SAR Impact on Efflux
ModificationEffect on P-gp EffluxEffect on SolubilityRecommended?
C2-Phenyl (unsubstituted) High Efflux (Substrate)LowNo
C2-(3,4-dimethoxyphenyl) Reduced EffluxModerateYes (Y22-like)
C3-Carboxamide Moderate EffluxModerateConditional
C6-Fluoro/Chloro Reduced Basicity (Bypasses Efflux)HighYes

Module 3: Experimental Validation Protocols

Protocol A: Determination of Resistance Index (RI)

Use this to quantify the magnitude of resistance.

  • Seeding: Seed parental (e.g., H37Rv or MCF-7) and resistant (e.g., H37Rv-T313A or MCF-7/ADR) cells in 96-well plates.

  • Dosing: Treat with serial dilutions of your imidazo[1,2-a]pyridine analog (0.01 nM to 100 µM).

  • Incubation: 72 hours (cancer) or 5-7 days (mycobacteria).

  • Readout: Add MTT/MTS reagent or Resazurin. Measure Absorbance.

  • Calculation:

    
    
    
    • Interpretation: RI < 2.0 indicates the compound successfully overcomes resistance.

Protocol B: Rhodamine 123 Accumulation Assay (Efflux Test)

Use this to verify if your compound is a P-gp substrate or inhibitor.

  • Preparation: Harvest

    
     resistant cells (e.g., MDR-TB or Cancer MDR).
    
  • Treatment: Incubate cells with your compound (5 µM) for 2 hours.

  • Dye Loading: Add Rhodamine 123 (5 µM) and incubate for 30 mins.

  • Wash: Wash with ice-cold PBS to stop transport.

  • Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).

    • Success Criteria: A shift in fluorescence intensity comparable to the Verapamil positive control indicates P-gp inhibition [4].

Visualization: Optimization Workflow

Optimization_Workflow Start Hit Identification (Imidazo[1,2-a]pyridine) Screen Screen vs. Resistant Lines (Determine RI) Start->Screen Decision RI > 10? Screen->Decision Path_Efflux Efflux Assay (Rhodamine 123) Decision->Path_Efflux Yes (Reversal by Verapamil) Path_Mut Sequencing/Docking (Target Mutation) Decision->Path_Mut Yes (No Reversal) Retest Retest IC50 Decision->Retest No (RI < 2) Mod_Efflux Modify C6/C8 (Lower pKa) Path_Efflux->Mod_Efflux Mod_Mut Modify C3 Linker (Flexibility) Path_Mut->Mod_Mut Mod_Efflux->Retest Mod_Mut->Retest Retest->Screen Iterative Cycle

Caption: Decision tree for optimizing imidazo[1,2-a]pyridines against acquired resistance.

Frequently Asked Questions (FAQs)

Q: My compound is potent but rapidly metabolized. Is this resistance? A: No, that is intrinsic clearance . Imidazo[1,2-a]pyridines are prone to CYP3A4 oxidation at the C3 position. Block this metabolic "soft spot" by introducing a substituent at C3 (e.g., via the Groebke-Blackburn-Bienaymé reaction) or blocking the C6 position with a halogen [5].

Q: Can I use these analogs in combination therapy? A: Absolutely. Imidazo[1,2-a]pyridines like Y22 are synergistic with Doxorubicin because they saturate the efflux pumps, allowing the cytotoxic agent to accumulate. In TB, Telacebec is often paired with Bedaquiline to prevent the emergence of single-agent resistance [6].

Q: What is the best synthetic route for diversity at C3? A: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is the gold standard. It allows the one-pot assembly of the imidazo[1,2-a]pyridine core using a 2-aminopyridine, an aldehyde, and an isocyanide, facilitating rapid library generation for SAR studies [5].

References

  • Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PubMed. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link][1]

  • Telacebec (Q203) - Qurient. Qurient Official Pipeline. [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry. [Link][2]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations. Infectious Disorders - Drug Targets. [Link]

  • A Telacebec-Shaped Puzzle Piece in the Treatment of Mycobacterial Diseases. American Journal of Respiratory and Critical Care Medicine. [Link]

Sources

optimization of microwave-assisted synthesis for substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

Status: System Operational Operator: Senior Application Scientist Ticket Subject: Optimization & Troubleshooting for Scaffold Generation

Core Directive & Technical Overview

Welcome to the advanced support module for the synthesis of substituted imidazo[1,2-a]pyridines. This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents.

Why Microwave (MW) Irradiation? Conventional heating relies on conductive thermal gradients, often leading to "wall effects" and decomposition before the bulk reaches reaction temperature. MW irradiation targets dipoles directly (dielectric heating).

  • Mechanism: The rate-limiting step in imidazo[1,2-a]pyridine formation—often the cyclization of the intermediate amidine or imine—involves a polar transition state. MW irradiation selectively stabilizes this transition state, reducing activation energy (

    
    ) and accelerating reaction kinetics from hours to minutes.
    

Standard Operating Protocols (SOPs)

We support two primary synthetic pathways. Choose the protocol based on your available starting materials.

Protocol A: The 2-Component Condensation (Classic)

Best for: Aryl-substituted derivatives. Reaction: 2-Aminopyridine +


-Haloketone (e.g., Phenacyl bromide).[1]

Step-by-Step Workflow:

  • Stoichiometry: Mix 2-aminopyridine (1.0 equiv) and

    
    -haloketone (1.0–1.1 equiv).
    
  • Solvent: Add Ethanol (EtOH) or n-Propanol (2–4 mL per mmol).

    • Note: These solvents have high loss tangents (

      
      ), ensuring rapid heating.
      
  • Base (Optional): Add

    
     (1.5 equiv) if the starting materials are acid-sensitive. For neutral substrates, this reaction is often catalyst-free.
    
  • MW Parameters:

    • Temp: 100°C – 120°C.

    • Time: 10 – 20 minutes.

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Workup: Cool to RT. The product often precipitates as the hydrobromide salt. Filter and wash with cold EtOH.[2][3] If no precipitate, neutralize with

    
     and extract with EtOAc.
    
Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Reaction (Multicomponent)

Best for: High-throughput library generation with diversity at the C3 position. Reaction: 2-Aminopyridine + Aldehyde + Isocyanide.[2][4]

Step-by-Step Workflow:

  • Stoichiometry: 2-Aminopyridine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.0–1.2 equiv).

  • Catalyst: Ammonium Chloride (

    
    ) (10–20 mol%) or Scandium Triflate 
    
    
    
    (5 mol%).
    • Tech Note:

      
       is a "green" dual-activation catalyst (activates the Schiff base formation and the isocyanide insertion).
      
  • Solvent: Ethanol or Methanol (MeOH).[5]

  • MW Parameters:

    • Temp: 140°C – 160°C.

    • Time: 15 – 30 minutes.

    • Stirring: High (to ensure homogeneity of the 3 components).

  • Workup: Evaporate solvent. Purify via flash chromatography (Silica, Hex/EtOAc) or recrystallization.

Optimization Data & Logic

Solvent Selection: The Dielectric Constant Factor

MW efficiency depends on the ability of the solvent to absorb microwave energy and convert it to heat.

SolventLoss Tangent (

) @ 2.45 GHz
Heating EfficiencyRecommendation
Ethanol 0.941HighPrimary Choice. Green, excellent heating, good solubility.
Methanol 0.659HighGood for GBB, but lower boiling point creates higher pressure.
DMF 0.161MediumUse only for insoluble substrates. High boiling point makes workup difficult.
Toluene 0.040LowAvoid. Transparent to MW. Requires a "doping" agent (e.g., ionic liquid) to heat.
Water 0.123MediumExcellent for "on-water" green chemistry, but organic solubility is often poor.
Catalyst Screening for GBB Reaction
  • Lewis Acids (

    
    , 
    
    
    
    ):
    High yields, but expensive and hard to remove.
  • Brønsted Acids (Acetic Acid,

    
    ):  Good conversion, but can cause corrosion or byproduct formation.
    
  • Ammonium Chloride (

    
    ): Recommended.  Cheap, easy to remove (water wash), and sufficiently acidic for activation without degrading sensitive aldehydes.
    

Troubleshooting & FAQs (Ticket System)

Ticket #101: "Vessel Failure / Over-Pressurization"

  • User Report: "My reaction vial vented or exploded at 150°C."

  • Diagnosis: Solvent vapor pressure exceeded vessel rating (usually ~300 psi). Methanol generates massive pressure at 150°C.

  • Resolution:

    • Switch to Ethanol or n-Propanol (lower vapor pressure at same temp).

    • Reduce fill volume. Ensure >50% headspace in the vial.

    • Use the "Power Max" setting (if available) to cool the vessel exterior with compressed air during heating.

Ticket #102: "Low Yield in GBB Reaction (Unreacted Isocyanide)"

  • User Report: "I see the imine intermediate, but the isocyanide didn't react."

  • Diagnosis: The cyclization step (

    
     cycloaddition) has a high energy barrier or the imine formation is reversible/slow.
    
  • Resolution:

    • Increase Temp: Bump from 120°C to 150°C. The cyclization is the rate-determining step.

    • Acid Boost: Add 5 mol% Acetic Acid. Protonation of the imine nitrogen increases electrophilicity, inviting isocyanide attack.

Ticket #103: "Regioselectivity Issues (Substituted 2-Aminopyridines)"

  • User Report: "Using 4-methyl-2-aminopyridine, I get a mixture of isomers."

  • Diagnosis: The ring nitrogen (N1) and the exocyclic amine are competing nucleophiles. Sterics at the 3- or 4-position affect the initial attack.

  • Resolution:

    • Solvent Switch: Switch to a less polar solvent (e.g., Toluene doped with ionic liquid). This tightens the ion pairing and can favor the thermodynamic product.

    • Lower Temp, Longer Time: Run at 80°C for 45 mins. Kinetic control often leads to mixtures; thermodynamic control favors the most stable isomer.

Visualization: Optimization Workflow

The following diagram illustrates the decision logic for optimizing the synthesis based on yield and purity outcomes.

OptimizationWorkflow Start Start: Define Target Scaffold Choice Select Pathway Start->Choice PathA 2-Component (2-AP + Phenacyl Bromide) Choice->PathA Aryl Target PathB 3-Component (GBB) (2-AP + Aldehyde + Isocyanide) Choice->PathB Diversity Target RunA Run MW: 100°C, 15 min Solvent: EtOH PathA->RunA RunB Run MW: 140°C, 20 min Cat: NH4Cl, Solvent: EtOH PathB->RunB Check Analyze LCMS/NMR RunA->Check RunB->Check Success Yield > 80% Scale Up Check->Success Pass Fail Low Yield / Impure Check->Fail Fail DebugA Issue: Unreacted SM? Action: Increase Temp (+20°C) Fail->DebugA Incomplete DebugB Issue: Decomposition? Action: Lower Temp, Change Solvent Fail->DebugB Byproducts DebugA->RunA Retry DebugA->RunB Retry DebugB->RunA Retry DebugB->RunB Retry

Caption: Decision logic for pathway selection and iterative optimization loops based on reaction outcomes.

References

  • Bagdi, A. K., et al. "Green and sustainable synthesis of imidazo[1,2-a]pyridines: A review." Green Chemistry, 2015 .

  • Bienaymé, H., & Bouzid, K. "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition, 1998 .

  • Shaabani, A., et al. "Ammonium chloride as a highly efficient and green catalyst for the one-pot synthesis of imidazo[1,2-a]pyridines." Tetrahedron Letters, 2008 .

  • Perreux, L., & Loupy, A. "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations." Tetrahedron, 2001 .

  • Santra, S., et al. "Green Synthesis of Imidazo[1,2-a]pyridines: A Review." Catalysts, 2020 .

Sources

catalyst screening for efficient cross-coupling of 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-THIO-006 Subject: Optimization of Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Status: Active Guide Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Substrate Analysis

Welcome to the technical support hub for the functionalization of 6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine . This substrate presents a specific set of chemoselective challenges that often lead to stalled reactions or poor yields in standard screening protocols.

The "Double-Interference" Challenge

Your substrate contains two distinct heteroatom motifs that compete with your ligand for the Palladium center:

  • The Imidazo[1,2-a]pyridine Core: The

    
     nitrogen is a competent 
    
    
    
    -donor. In low-ligand-field environments, this nitrogen coordinates to Pd(II), forming an off-cycle resting state that halts turnover [1].
  • The Thiophene Substituent: While less basic, the sulfur atom at the C2-position can act as a "soft" poison, particularly towards electrophilic Pd(II) species, leading to catalyst deactivation [2].

Technical Recommendation: Avoid "naked" Pd sources (like Pd(OAc)₂/PPh₃) as a first-line screen. You require bulky, electron-rich ligands (biaryl phosphines) or chelating bisphosphines to outcompete substrate coordination.

Catalyst & Ligand Selection (The "Engine")

Tier 1: The Robust Starters (High Probability of Success)

For initial screening, utilize catalysts that are resistant to heteroatom interference.

Catalyst SystemLigand ClassRationaleRecommended Use
Pd(dppf)Cl₂ · DCM Bidentate BisphosphineThe large bite angle of dppf creates a steric environment that discourages

-coordination. Robust to moisture.
Suzuki Coupling (Standard)
XPhos Pd G3 / G4 Dialkylbiaryl PhosphineBulky substituents on the biaryl backbone prevent the substrate's N/S atoms from binding to the Pd center.Suzuki (Difficult cases) & Buchwald
Pd₂(dba)₃ + BINAP Bidentate BisphosphineClassic system for C-N bond formation. BINAP prevents formation of inactive Pd-dimers.[1]Buchwald-Hartwig
Tier 2: The Problem Solvers (For Low Conversion)

If Tier 1 fails, the issue is likely oxidative addition (electronic) or severe poisoning.

  • BrettPhos Pd G3: Specific for primary amines in Buchwald couplings.

  • Pd(dtbpf)Cl₂: A sterically demanding variant of dppf; excellent for sterically hindered couplings or electron-rich heteroaryl chlorides/bromides [3].

Reaction Optimization Workflow

Decision Logic: The Optimization Loop

Use the following logic flow to diagnose and repair reaction failures.

OptimizationLoop Start Start: 6-Br-Imidazo Substrate Screen1 Screen 1: Pd(dppf)Cl2 Solvent: Dioxane/H2O Base: K2CO3 Start->Screen1 Analysis Analyze Conversion (LCMS) Screen1->Analysis Success >80% Conv: Scale Up Analysis->Success High Yield Stall <20% Conv: Catalyst Poisoning Analysis->Stall Stalled Dehal Product: Des-bromo (Reduction) Analysis->Dehal Hydrodebromination FixPoison Switch to XPhos Pd G3 Increase Temp to 100°C Stall->FixPoison FixDehal Switch Solvent to Toluene Use Anhydrous Conditions Dehal->FixDehal FixPoison->Screen1 Retest FixDehal->Screen1 Retest

Figure 1: Decision matrix for optimizing cross-coupling of heteroatom-rich substrates.

Troubleshooting Guide (FAQs)

Issue A: "My reaction turns black immediately and stalls at <10% conversion."

Diagnosis: Rapid catalyst decomposition ("Pd black" formation).

  • Cause: The thiophene sulfur or imidazo nitrogen is displacing your phosphine ligand, creating an unstable Pd species that aggregates into metal particles.

  • Solution:

    • Switch to Precatalysts: Use XPhos Pd G4 or SPhos Pd G3 . These precatalysts activate only upon heating and release the active Pd(0) species already ligated by the bulky phosphine, preventing early death [4].

    • Solvent Degassing: Thiophene-containing substrates are sensitive to oxidation. Sparge solvents with Argon for 15 mins, not just N₂.

Issue B: "I am seeing significant hydrodebromination (H-product instead of coupling)."

Diagnosis: The oxidative addition occurred, but the transmetallation failed.

  • Cause: This is common with electron-deficient heterocycles like imidazo[1,2-a]pyridine. If the boronic acid doesn't transmetallate fast enough, the Pd-Ar species grabs a hydride (often from the solvent, e.g., ethanol or dioxane).

  • Solution:

    • Change Solvent: Switch from alcoholic solvents or ethers to Toluene or DMF .

    • Change Base: Switch to K₃PO₄ (anhydrous). Water can sometimes promote dehalogenation in sensitive substrates.

Issue C: "The reaction works on 50mg but fails at 5g."

Diagnosis: Mass transfer and thermal lag issues.

  • Cause: Heterogeneous mixtures (like those using K₂CO₃/Dioxane) suffer from poor stirring at scale, leading to localized "hotspots" where catalyst deactivation occurs.

  • Solution:

    • Homogeneous System: For scale-up, consider using Cs₂CO₃ in DMF/Water or n-Butanol to maintain a more homogeneous mixture.

    • Controlled Addition: Add the catalyst last as a solution (if possible) or as a solid to the already degassed solvent mixture.

Standardized Experimental Protocols

Protocol A: Suzuki-Miyaura Screening Plate (Microscale)

Use this for rapid evaluation of 4-8 conditions.

  • Stock Solutions:

    • Substrate: 0.1 M in Dioxane.

    • Boronic Acid: 0.15 M in Dioxane (1.5 equiv).

    • Base: 1.0 M aqueous

      
       (3.0 equiv).
      
  • Catalyst Loading:

    • Weigh 5 mol% of catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3) directly into the reaction vial. Do not make stock solutions of active catalysts.

  • Assembly:

    • Add Substrate (100 µL) and Boronic Acid (100 µL) to the vial containing catalyst.

    • Add Base (30 µL).

    • Seal with a Teflon-lined cap.

  • Reaction:

    • Heat to 80°C for 4 hours.

    • Note: If using Pd-G3/G4 precatalysts, ensure the temperature reaches at least 60°C to activate the precatalyst.

  • Workup:

    • Dilute with 500 µL EtOAc. Filter through a silica plug.[2] Analyze via UPLC-MS.

Protocol B: Buchwald-Hartwig (Anhydrous)

Strict exclusion of water is required.

  • Vessel: Dried Schlenk tube or microwave vial (argon purged).

  • Reagents:

    • This compound (1.0 equiv).

    • Amine (1.2 equiv).

    • NaOtBu (1.5 equiv) - Must be stored in a glovebox or fresh bottle.

    • Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR BrettPhos Pd G3 (2 mol%).

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol (0.2 M concentration).

  • Conditions: 100°C for 12 hours (thermal) or 110°C for 1 hour (microwave).

Mechanistic Visualization: The "Interference" Pathway

The diagram below illustrates why standard catalysts fail and how bulky ligands protect the cycle.

Mechanism Pd0 Active L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Standard Cycle Coord Substrate Coordination (Poisoning) Pd0->Coord N/S Binding (No Bulky Ligand) Prod Product Formation OxAdd->Prod Transmetallation & Red. Elim. Coord->Pd0 Reversible (High Temp) Note Bulky ligands (XPhos) block the red path Note->Pd0

Figure 2: Mechanistic competition between productive coupling and heteroatom poisoning.

References

  • Koubachi, J., et al. "Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines." Journal of Matter and Environmental Science, vol. 1, no. 1, 2010. Link

  • BenchChem Technical Center. "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Knowledge Base, 2025. Link

  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, vol. 72, 2007.[3] Link

  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science, vol. 4, 2013. Link

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine Derivatives as FLT3 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass, the 2-(thiophen-2-yl)imidazo[1,2-a]pyridine derivatives, with a focus on their potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a versatile scaffold that has been explored for a multitude of biological activities, including as anti-cancer, anti-inflammatory, and anti-viral agents.[1] The development of potent and selective inhibitors based on this scaffold requires a deep understanding of how structural modifications influence target engagement and overall pharmacological properties. This guide will dissect the SAR of 2-(thiophen-2-yl)imidazo[1,2-a]pyridine derivatives, providing a comparative analysis of how substitutions on both the imidazo[1,2-a]pyridine and thiophene rings modulate their potency as FLT3 inhibitors.

Core Directive: A Focus on FLT3 Inhibition in Acute Myeloid Leukemia

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation and poor prognosis.[2] The development of FLT3 inhibitors has been a key strategy in targeted cancer therapy. However, the emergence of drug-resistant secondary mutations in the FLT3 kinase domain necessitates the discovery of new generations of inhibitors.[3][4] This guide focuses on a series of 2-(thiophen-2-yl)imidazo[1,2-a]pyridine derivatives that have shown promise as potent inhibitors of both wild-type and mutant forms of FLT3.[2][3]

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at various positions of the 2-(thiophen-2-yl)imidazo[1,2-a]pyridine scaffold on FLT3 inhibitory activity. The data presented is primarily derived from a key study that optimized a lead compound from a NEK2 inhibitor screen to develop potent FLT3 inhibitors.[3]

The Core Scaffold: 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine

The fundamental structure consists of an imidazo[1,2-a]pyridine ring system linked to a thiophene ring at the 2-position. This core provides the essential framework for interaction with the ATP-binding pocket of the FLT3 kinase.

Caption: The core chemical structure of 2-(thiophen-2-yl)imidazo[1,2-a]pyridine.

Substitutions on the Imidazo[1,2-a]pyridine Ring

Modifications to the imidazo[1,2-a]pyridine ring system have a profound impact on the inhibitory potency of these compounds. The key positions for substitution are C3, C6, C7, and C8.

  • Position 3: Introduction of a substituent at the 3-position of the imidazo[1,2-a]pyridine ring generally leads to a significant decrease in activity. This suggests that this position may be involved in critical interactions within the kinase hinge region or that bulky groups at this position cause steric hindrance.

  • Positions 6 and 7: Both the C6 and C7 positions are tolerant to a variety of substituents, including aryl and heteroaryl groups. However, a comparative analysis reveals that substitution at the C7-position consistently results in a significant enhancement of potency compared to substitution at the C6-position.[3] For instance, the introduction of a 1-methyl-1H-pyrazol-4-yl group at C7 leads to a more potent inhibitor than the same group at C6.

  • Position 8: Substitution at the C8-position is generally detrimental to activity. This is likely due to steric clashes with the hinge region of the FLT3 kinase, which would disrupt the crucial hydrogen bonding interactions necessary for potent inhibition.[3]

SAR_Imidazopyridine_Ring cluster_scaffold Imidazo[1,2-a]pyridine Core cluster_positions Substitution Effects scaffold P3 Position 3: Detrimental scaffold->P3 Bulky groups decrease activity P6 Position 6: Tolerated scaffold->P6 Aryl/heteroaryl tolerated P7 Position 7: Potency Enhancing scaffold->P7 Aryl/heteroaryl enhance potency P8 Position 8: Detrimental scaffold->P8 Steric hindrance

Caption: SAR summary for substitutions on the imidazo[1,2-a]pyridine ring.

Substitutions on the Thiophene Ring

The thiophene ring at the 2-position of the imidazo[1,2-a]pyridine core also presents opportunities for structural modification to enhance FLT3 inhibition.

  • Position 5 of the Thiophene Ring: This position is a key site for introducing various aryl and heteroaryl substituents via Suzuki coupling. The nature of the substituent at this position significantly influences the potency and selectivity of the compounds. For instance, the introduction of a pyridin-3-yl group at this position has been shown to yield potent inhibitors of both wild-type and mutant FLT3.[5]

Comparative Analysis of 2-Aryl vs. 2-Heteroaryl Substituents

While this guide focuses on the 2-(thiophen-2-yl) derivatives, it is valuable to compare their activity with other 2-substituted imidazo[1,2-a]pyridines. Generally, the introduction of a five-membered heteroaromatic ring like thiophene or furan at the 2-position is well-tolerated and can lead to potent compounds. The choice of the heteroaryl ring can influence the overall electronic properties and the ability of the molecule to form specific interactions within the ATP-binding pocket. In the context of FLT3 inhibition, the thiophene ring serves as an effective linker to introduce further diversity at its 5-position, which appears to be crucial for achieving high potency.

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activity of representative 2-(thiophen-2-yl)imidazo[1,2-a]pyridine derivatives against FLT3 kinase and the proliferation of FLT3-ITD-dependent AML cell lines.

CompoundR1 (Imidazo[1,2-a]pyridine)R2 (Thiophene)FLT3 Kinase IC50 (nM)MOLM-14 Cell Proliferation IC50 (nM)
5a 7-(1-methyl-1H-pyrazol-4-yl)5-(pyridin-3-yl)1.815.2
5h 7-(1-methyl-1H-pyrazol-4-yl)5-(pyridin-4-yl)3.228.9
5l 7-(4-(methylsulfonyl)phenyl)5-(4-fluorophenyl)1.110.5
5o 7-(4-(methylsulfonyl)phenyl)5-(pyridin-3-yl)0.98.7

Data extracted from a study on imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 inhibitors.[3]

Experimental Protocols

General Synthetic Procedure for 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine Derivatives

The synthesis of the target compounds typically involves a multi-step sequence, with the key steps being the construction of the imidazo[1,2-a]pyridine core followed by functionalization of the thiophene ring.

Synthetic_Workflow A 2-Aminopyridine derivative C Imidazo[1,2-a]pyridine core formation A->C B α-Haloketone B->C D Bromination at C3 C->D NBS E Suzuki Coupling with Thiophene-boronic acid D->E Pd catalyst F Functionalized 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine E->F G Suzuki Coupling with Aryl/Heteroaryl-boronic acid F->G Pd catalyst H Final Product G->H

Caption: General synthetic workflow for 2-(thiophen-2-yl)imidazo[1,2-a]pyridine derivatives.

Step-by-step methodology for a representative compound (e.g., compound 5o):

  • Synthesis of the Imidazo[1,2-a]pyridine core: A substituted 2-aminopyridine is reacted with an appropriate α-haloketone in a suitable solvent such as ethanol under reflux to yield the corresponding imidazo[1,2-a]pyridine derivative.

  • Bromination: The imidazo[1,2-a]pyridine core is then brominated at the C3 position using N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM).

  • Suzuki Coupling (Thiophene installation): The 3-bromo-imidazo[1,2-a]pyridine is coupled with a thiophene-boronic acid derivative using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture such as dioxane/water under heating.

  • Suzuki Coupling (Final functionalization): The resulting 2-(thiophen-2-yl)imidazo[1,2-a]pyridine, which is typically functionalized with a bromine or iodine atom on the thiophene ring, is then subjected to a final Suzuki coupling with the desired aryl or heteroaryl boronic acid to yield the final product.[3]

In Vitro FLT3 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against FLT3 kinase is typically evaluated using a biochemical assay.

  • Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the FLT3 kinase. This is often done using a radiometric assay (e.g., with [γ-33P]ATP) or a non-radiometric method such as a fluorescence-based assay.

  • Procedure:

    • Recombinant human FLT3 kinase is incubated with the test compound at various concentrations in an assay buffer containing a substrate peptide and ATP (spiked with [γ-33P]ATP for radiometric assays).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is then stopped, and the amount of phosphorylated substrate is quantified.

    • For radiometric assays, the phosphorylated peptide is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion and Future Perspectives

The 2-(thiophen-2-yl)imidazo[1,2-a]pyridine scaffold represents a promising framework for the development of potent and selective FLT3 kinase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications, particularly at the C7 position of the imidazo[1,2-a]pyridine ring and the C5 position of the thiophene ring, are crucial for achieving high potency against both wild-type and mutant forms of FLT3.[3] The favorable pharmacokinetic properties and in vivo efficacy of lead compounds from this series underscore their potential for further preclinical and clinical development as targeted therapies for AML. Future research in this area will likely focus on fine-tuning the substituents to optimize drug-like properties, minimize off-target effects, and overcome emerging resistance mechanisms.

References

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry. [Link]

  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry. [Link]

  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PubMed. [Link]

  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Scholars at UCSF. [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [Link]

  • Computer Aided Drug Discovery of Highly Ligand Efficient, Low Molecular Weight Imidazopyridine Analogues as FLT3 Inhibitors. ResearchGate. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PubMed. [Link]

  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. eScholarship.org. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). EDG-C Journal. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Semantic Scholar. [Link]

Sources

Optimizing Imidazo[1,2-a]pyridine-3-carboxamides for Anti-Tubercular Therapy: A Comparative PK/PD Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine-3-carboxamide scaffold represents a paradigm shift in anti-tuberculosis (TB) drug discovery.[1] Unlike traditional agents targeting cell wall synthesis, this class primarily targets the QcrB subunit of the cytochrome


 complex , disrupting the electron transport chain (ETC) and depleting bacterial ATP.

This guide provides a technical comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this scaffold, specifically contrasting early-generation hits with the clinical candidate Telacebec (Q203) . It is designed to assist medicinal chemists and pharmacologists in understanding the critical structure-property relationships (SPR) required to translate potent in vitro activity into in vivo efficacy.

Part 1: Mechanism of Action & Target Validation

The potency of imidazo[1,2-a]pyridine-3-carboxamides stems from their ability to uncouple oxidative phosphorylation in Mycobacterium tuberculosis (Mtb).

The Pathway: QcrB Inhibition

The scaffold binds to the QcrB subunit, preventing the oxidation of menauquinol to menaquinone. This blockage halts the proton motive force required by ATP synthase.

QcrB_Pathway cluster_membrane Mycobacterial Inner Membrane NADH NADH Dehydrogenase (Type II) Pool Menaquinone Pool (e- carrier) NADH->Pool e- transfer QcrB Cytochrome bc1 Complex (Target: QcrB) ATP_Syn ATP Synthase QcrB->ATP_Syn H+ Gradient ATP ATP Production QcrB->ATP Depletion ATP_Syn->ATP Pool->QcrB e- transfer Inhibitor Imidazo[1,2-a]pyridine-3-carboxamide (e.g., Q203) Inhibitor->QcrB Blocks Death Bacterial Stasis/Death ATP->Death Energy Starvation

Figure 1: Mechanism of Action. The scaffold inhibits the QcrB subunit, collapsing the proton gradient necessary for ATP synthesis.

Part 2: Comparative Pharmacokinetics (PK)

A major hurdle in the development of this scaffold was optimizing lipophilic efficiency (LipE) . Early analogs displayed high potency but suffered from poor solubility and rapid metabolic clearance. The optimization to Q203 (Telacebec) represents a textbook case of improving PK properties while maintaining target affinity.

Comparative Data: Early Hits vs. Optimized Candidate (Q203)

The following table contrasts a representative "Early Hit" (based on initial SAR studies, e.g., Compound 13 from Moraski et al. or generic early leads) against the optimized Q203 profile.

ParameterEarly Generation Hit (Rep. Analog)Telacebec (Q203)Biological Implication
LogP (Lipophilicity) > 5.5~5.0 (Balanced)High LogP in early hits led to poor solubility and high protein binding.
Microsomal Stability (Human) < 30 min (

)
> 120 min (

)
The carboxamide linker provides superior metabolic stability compared to amine linkers.
Clearance (Cl) High (> 50 mL/min/kg)Low (< 5 mL/min/kg)Q203 exhibits exceptionally low clearance, enabling once-daily or less frequent dosing.
Bioavailability (

)
< 20%> 90%Optimized solubility enhances oral absorption.
Elimination Half-life (

)
1–3 hours23–36 hoursCritical Differentiator: Q203 maintains therapeutic concentrations (above MIC) for extended periods.
Volume of Distribution (

)
LowHighIndicates extensive tissue distribution, crucial for reaching lung granulomas.
Key Insight: The "Grease" Problem

Early imidazo[1,2-a]pyridine derivatives often relied on heavy lipophilicity to penetrate the mycobacterial cell wall. However, this resulted in "brick-dust" compounds with poor oral bioavailability.

  • The Solution: Q203 incorporated a specific side chain (4-chloro-2-(trifluoromethyl)phenyl) that balanced lipophilicity with metabolic stability, significantly reducing oxidative metabolism by hepatic CYP450 enzymes.

Part 3: In Vivo Efficacy Comparison

Efficacy in TB is measured by the reduction of Colony Forming Units (CFU) in the lungs of infected mice.

Acute Infection Models
  • Early Analogs: Typically showed bacteriostatic activity, preventing growth but failing to reduce bacterial load significantly below baseline.

  • Q203: Demonstrated a reduction of ~2.5 to 3.0 log10 CFU in mouse lungs after 4 weeks of treatment at low doses (<1 mg/kg).

Synergy and Combination Therapy

A critical finding in the efficacy profiling of this scaffold is its interaction with other drugs:

  • Synergy: Q203 is highly synergistic with Bedaquiline (targeting ATP synthase) and PBTZ169 (targeting cell wall). Dual targeting of the respiratory chain (QcrB + ATP Synthase) proves lethal to Mtb.

  • Antagonism: Researchers must note that QcrB inhibitors can be antagonistic with Isoniazid .[2] Isoniazid requires active bacterial respiration to be converted into its active form; by shutting down respiration, Q203 can inadvertently protect the bacteria from Isoniazid.

Part 4: Experimental Protocols

To replicate these findings or profile new analogs, the following self-validating protocols are recommended.

Protocol A: Mouse Pharmacokinetics (PK)

Objective: Determine


, 

, and AUC.
  • Animals: Male CD-1 or BALB/c mice (n=3 per time point).

  • Formulation: Suspend compound in 0.5% CMC (Carboxymethyl cellulose) or 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) to ensure solubility.
    
  • Dosing:

    • IV Arm: 2 mg/kg (tail vein).

    • PO Arm: 10 mg/kg (oral gavage).

  • Sampling: Collect blood via saphenous vein or cardiac puncture at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge at 3000g for 10 min to harvest plasma. Protein precipitation with Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS (MRM mode).

  • Validation: Use Rifampicin as a reference standard. Acceptable recovery >85%.

Protocol B: Low-Dose Aerosol Efficacy Model

Objective: Assess bacterial kill in lung tissue.

  • Infection: Infect BALB/c mice via Glas-Col inhalation exposure system to implant ~50–100 CFU of M. tuberculosis H37Rv.

  • Incubation: Allow infection to establish for 24 days (start of chronic phase).

  • Grouping:

    • Group 1: Untreated Control (sacrifice Day 0 of treatment).

    • Group 2: Vehicle Control.

    • Group 3: Test Compound (e.g., 5 mg/kg daily).

    • Group 4: Positive Control (Isoniazid 25 mg/kg or Bedaquiline).

  • Treatment: Administer drugs via oral gavage for 4 weeks (5 days/week).

  • Harvest: Euthanize mice. Aseptically remove lungs and spleen.

  • Enumeration: Homogenize tissues in PBS. Plate serial dilutions on 7H11 agar supplemented with OADC.

  • Readout: Count colonies after 3–4 weeks incubation at 37°C.

Workflow Visualization

Workflow Synthesis 1. Synthesis (Imidazo[1,2-a]pyridine core) InVitro 2. In Vitro Screening (MIC against H37Rv) Synthesis->InVitro Decision1 MIC < 1 µM? InVitro->Decision1 Decision1->Synthesis No (Re-design) ADME 3. ADME Profiling (Microsomal Stability, Sol) Decision1->ADME Yes Decision2 T1/2 > 60min? ADME->Decision2 Decision2->Synthesis No (Optimize Linker) PK_Study 4. Mouse PK (Protocol A) Decision2->PK_Study Yes Efficacy 5. In Vivo Efficacy (Protocol B: Aerosol Model) PK_Study->Efficacy If Bioavail > 50%

Figure 2: Preclinical Optimization Workflow. Decision gates for advancing imidazo[1,2-a]pyridine analogs.

References

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[3][4][5] Nature Medicine, 19, 1157–1160. Link

  • Kang, S., et al. (2014). Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate Q203 as a multi-and extensively-drug-resistant anti-tuberculosis agent.[1] Journal of Medicinal Chemistry, 57(12), 5293-5305. Link

  • Moraski, G. C., et al. (2011).[6] Advent of imidazo[1,2-a]pyridine-3-carboxamides with potent multi- and extended drug resistant antituberculosis activity.[1][6][7][8][9][10] ACS Medicinal Chemistry Letters, 2(6), 466-470. Link

  • Moraski, G. C., et al. (2013).[1] Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.[1][4][6][7][8][9][11] ACS Medicinal Chemistry Letters, 4(7), 675–679. Link

  • Lamprecht, D. A., et al. (2016). Turning the tide of antitubercular discovery: the potential of the QcrB target.[11] Future Medicinal Chemistry, 8(12), 1449-1463. Link

Sources

validating the biological mechanism of action for 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

This guide provides a robust and scientifically rigorous framework for validating the biological mechanism of action of this compound. By systematically progressing from broad target identification to specific cellular and in vivo validation, researchers can build a comprehensive data package that clearly elucidates the compound's mechanism, potency, and therapeutic potential. The comparative approach outlined here is crucial for differentiating this novel compound from existing therapies and for making informed decisions about its future development. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of new therapeutic agents, and a thorough understanding of their mechanism of action is paramount for their successful translation to the clinic. [3][10]

References

  • Vertex AI Search. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers.
  • Vertex AI Search. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Vertex AI Search. (2020, July 24). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • University College London.
  • Mantell Associates. Small Molecules and their Impact in Drug Discovery.
  • PMC.
  • RSC Publishing. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking.
  • Beilstein Journals. (2019, July 19).
  • E3S Web of Conferences. (2024).
  • ACS Publications. (2021, April 28). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists | ACS Medicinal Chemistry Letters.
  • PMC.
  • PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • MDPI. (2022, February 7). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • PubMed. (2011, September 15). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ACS Publications. (2023, December 15).
  • PubMed. (2008, November 13). 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies.
  • RSC Publishing. A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine.
  • PMC. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.

Safety Operating Guide

6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Immediate Classification: Halogenated Organic Waste (Solid or Liquid)

6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a nitrogen-containing heterocycle functionalized with both a halogen (bromine) and a sulfur-containing ring (thiophene). Do not dispose of this compound in general trash, biohazard bags, or non-halogenated solvent streams.

Operational Mandate:

  • Segregation: The presence of the bromine atom dictates that this waste must be segregated from non-halogenated waste streams (e.g., acetone, ethanol) to prevent the contamination of cheaper fuel-blending disposal pathways.

  • Destruction: The sulfur (thiophene) and halogen (bromine) content requires disposal via high-temperature incineration with acid gas scrubbing to capture HBr and SOx byproducts.

Part 2: Hazard Identification & Pre-Disposal Assessment[1]

Before handling waste, verify the physical and chemical state of the material.[1] This compound is typically a solid intermediate used in medicinal chemistry (e.g., potential kinase inhibitors or GABA receptor ligands).

Chemical Profile Table[2][3]
ParameterSpecificationDisposal Implication
Compound Name This compoundMUST appear on the waste tag.[1]
Physical State Solid (Powder/Crystalline)Requires solid waste protocol (double-bagging).
Key Heteroatoms Bromine (Br), Sulfur (S), Nitrogen (N)Halogenated Waste . Generates HBr/SOx/NOx upon combustion.
Hazard Class Irritant (Skin/Eye/Resp), Acute Tox.[4] (Oral)Handle with Nitrile gloves, Lab Coat, Eye Protection.
Solubility Soluble in DMSO, DCM, MethanolIf in solution, dispose in Halogenated Solvent carboy.
Reactivity Incompatible with Strong Oxidizers/AcidsDo not co-mingle with Nitric Acid or Peroxides.

Expert Insight - The "Halogen Rule": In waste management, "halogenated" is a dominant classification. Even if this compound is dissolved in a non-halogenated solvent (like methanol), the mixture must be classified as halogenated waste because the solute (the compound itself) contains bromine. Failure to do so can result in regulatory fines and damage to incinerator infrastructure designed for non-halogenated fuels.

Part 3: Waste Segregation & Packaging Protocols
Workflow 1: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired powder, filter cakes, contaminated gloves, weighing boats.

  • Containment: Place the material in a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the first bag inside a second clear bag (Double-Bagging).

  • Labeling: Affix a hazardous waste tag to the outer bag.

    • Constituents: Write "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Place the tagged bag into the laboratory's Solid Hazardous Waste Drum (often a wide-mouth HDPE drum).

Workflow 2: Liquid Waste (Mother Liquors & Rinsates)

Applicable to: Reaction mixtures, HPLC eluent, glassware rinses.

  • Solvent Assessment: Determine the primary solvent.

  • Selection:

    • If dissolved in DCM/Chloroform : Use the Halogenated Carboy.

    • If dissolved in Methanol/Acetone : STILL use the Halogenated Carboy due to the brominated solute.

  • pH Check: Ensure the solution is neutral (pH 5-9). If the reaction involved acids, neutralize before adding to the solvent carboy to prevent drum pressurization.

Visualizing the Decision Logic

WasteSegregation Start Waste Generation: This compound StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Bagging Double Bag in 4-mil Polyethylene Solid->Bagging SolventCheck Does solvent contain halogens? (e.g., DCM vs. MeOH) Liquid->SolventCheck LabelSolid Label: 'Toxic Solid, Organic' List full chemical name Bagging->LabelSolid HaloSolvent Solvent is Halogenated (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Solvent is Non-Halogenated (e.g., Methanol) SolventCheck->NonHaloSolvent HaloCarboy Dispose in HALOGENATED Solvent Carboy (White/Yellow Jerrycan) HaloSolvent->HaloCarboy CriticalStep CRITICAL: Solute contains Bromine. Classify as HALOGENATED. NonHaloSolvent->CriticalStep CriticalStep->HaloCarboy

Figure 1: Decision tree for segregating brominated heteroaromatic waste. Note the critical path for non-halogenated solvents containing the brominated solute.

Part 4: Logistics & Regulatory Compliance
Lab Pack & Shipping Information

When preparing the waste for off-site disposal by a licensed contractor (e.g., Veolia, Clean Harbors, Triumvirate), use the following classification to ensure proper manifesting.

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound)

  • UN Number: UN 2811

  • Hazard Class: 6.1

  • Packing Group: III (Assuming standard toxicity profile for this class; use II if acute toxicity data confirms LD50 < 50 mg/kg).

  • EPA Waste Code (RCRA):

    • This material is not P-listed or U-listed.

    • It is a Characteristic Waste .

    • D001 (Ignitable) - Only if in flammable solvent.

    • D002 (Corrosive) - Unlikely unless acidified.

    • D003 (Reactive) - No.

    • General Classification: Non-RCRA Regulated Hazardous Waste (unless exhibiting toxicity characteristics via TCLP), but must be managed as hazardous due to aquatic toxicity and halogen content.

Destruction Method

The ultimate fate of this waste stream must be High-Temperature Incineration .

  • Why? The Thiophene ring releases Sulfur Dioxide (SO2) and the Bromine atom releases Hydrogen Bromide (HBr) upon combustion.

  • Requirement: The incinerator must be equipped with a caustic scrubber system to neutralize these acid gases.

Part 5: Emergency Spill Response

In the event of a powder spill outside of a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and an N95 dust mask or half-face respirator (P100) if powder is fine/aerosolized.

  • Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels or use a HEPA-filtered vacuum dedicated for chemical cleanup.

  • Decontamination: Wipe the surface with a mild detergent solution, followed by water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream (see Workflow 1).

SpillResponse Spill Powder Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Gloves, Goggles, N95/P100 Assess->PPE Method Choose Cleanup Method PPE->Method WetWipe Small Spill: Cover with wet towels Method->WetWipe Vac Large Spill: HEPA Vacuum Method->Vac Clean Wipe surface with detergent & water WetWipe->Clean Vac->Clean Dispose Dispose as Hazardous Solid Waste Clean->Dispose

Figure 2: Emergency response workflow for solid spills of toxic heteroaromatics.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • PubChem. (n.d.). Compound Summary for Imidazo[1,2-a]pyridine Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

Personal protective equipment for handling 6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Default to Potent" Strategy

6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a functionalized heterocyclic scaffold commonly employed in drug discovery for kinase inhibition and neurological targets. As a specific research intermediate, it lacks a comprehensive toxicological dataset (e.g., specific LD50 or OEL values).

Operational Directive: In the absence of compound-specific toxicology, you must apply Control Banding . Treat this compound as Occupational Exposure Band (OEB) 3 (Potent/Toxic) until definitive data proves otherwise.

Immediate Hazard Classification (Inferred):

  • Acute Toxicity: Potential metabolic activation via the thiophene moiety (hepatotoxicity risk).

  • Irritation: High probability of severe eye/respiratory irritation (H319, H335) due to the halogenated heterocycle profile.

  • Sensitization: Potential skin sensitizer.[1]

Chemical Hazard Logic: Why We Take These Precautions

To build a self-validating safety system, we must understand the molecule's structural risks. We do not wear PPE "just in case"; we wear it to counter specific molecular behaviors.

Structural Deconstruction
  • Imidazo[1,2-a]pyridine Core: A "privileged scaffold" in medicinal chemistry (similar to Zolpidem).[2] These cores are designed to be biologically active and cross the blood-brain barrier (BBB). Safety Implication: Assume high bioavailability and CNS activity upon systemic absorption.

  • Thiophene Substituent: Thiophene rings are lipophilic and can undergo metabolic activation by Cytochrome P450 enzymes (S-oxidation), leading to reactive electrophiles.[3] Safety Implication: Potential for delayed organ toxicity and high skin permeability.

  • Bromine Substituent: Halogenation increases lipophilicity and often correlates with mucous membrane irritation. Safety Implication: Dust is likely to be lachrymatory or severely irritating to the upper respiratory tract.

Diagram 1: Risk Assessment Logic

The following logic flow dictates our PPE selection based on structural alerts.

RiskAssessment Compound 6-Bromo-2-(thiophen-2-yl) imidazo[1,2-a]pyridine Structure Structural Alerts Compound->Structure Risks Inferred Risks: 1. CNS Activity (Core) 2. Metabolic Activation (Thiophene) 3. Irritation (Bromine) Structure->Risks Bioactivity Analysis Band Control Band: OEB 3 (10-100 µg/m³) Risks->Band Precautionary Principle Action Required Protocol: Engineering Controls + Double Nitrile + P100/N95 Band->Action SOP Definition

Figure 1: Decision matrix for assigning safety protocols to novel heterocycles lacking specific SDS data.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. This protocol requires Barrier Separation .

PPE CategoryRequirementTechnical Rationale
Respiratory Primary: Fume Hood (Certified).Secondary: N95 or P100 Respirator (if outside hood).The solid is likely a fine powder. Thiophene derivatives can have significant vapor pressure or sublimation potential. Do not handle open powder on a benchtop.
Hand Protection Double Gloving (Nitrile). Outer: 5 mil Nitrile (Standard).Inner: 4 mil Nitrile (High dexterity).Thiophene compounds are highly lipophilic and permeate latex rapidly. Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove protects during doffing.
Eye Protection Chemical Goggles (Indirect Vent).Safety glasses are insufficient for fine powders that are potential lachrymators. Goggles seal the orbital area against dust ingress.
Body Protection Tyvek® Sleeve Covers + Lab Coat.Wrist gaps are the #1 exposure point. Sleeve covers bridge the gap between the glove cuff and the lab coat.

Operational Protocol: Step-by-Step Handling

Phase A: Weighing & Dispensing (Critical Risk Step)

The highest risk of exposure occurs during the transfer of solid material.

  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Heterocyclic powders are often static-prone and will "jump" or disperse unexpectedly.

  • Balance Setup: Place the analytical balance inside the fume hood. Ensure the sash is at the safe working height (usually 18 inches).

  • The "Tunnel" Technique:

    • Do not pour from the stock bottle.

    • Use a disposable spatula.

    • Transfer the solid deep inside the receiving vessel (e.g., a tared vial) to minimize aerial dust.

  • Wet Wipe Down: Immediately after weighing, wipe the exterior of the stock bottle and the balance area with a solvent-dampened Kimwipe (Acetone or Methanol) to capture invisible dust.

Phase B: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation can aerosolize the compound.

  • Closed System: Once dissolved, the risk decreases significantly. However, keep reaction vessels capped or under inert atmosphere (Nitrogen/Argon) as thiophenes can be oxidation-sensitive.

Phase C: Waste & Decontamination
  • Quenching: If the compound is in a reactive mixture, quench appropriately before disposal.

  • Solid Waste: Dispose of all contaminated gloves, wipes, and spatulas in a Hazardous Solid Waste drum (sealed). Do not use regular trash.

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams due to the bromine content.

Diagram 2: Safe Handling Workflow

This workflow emphasizes the "Check" steps often missed in standard protocols.

HandlingWorkflow Start START: Handling Request PPE_Check 1. Don PPE (Double Nitrile, Goggles, Sleeves) Start->PPE_Check Hood_Check 2. Engineering Check (Flow > 100 fpm, Sash Height) PPE_Check->Hood_Check Static 3. Static Neutralization (Ionizer/Anti-static Gun) Hood_Check->Static Transfer 4. Transfer/Weighing (Tunnel Method) Static->Transfer Decon 5. Wet Wipe Decon (Solvent Wipe of Area) Transfer->Decon Doffing 6. Doffing Sequence (Outer gloves -> Sleeves -> Inner gloves) Decon->Doffing

Figure 2: Operational workflow emphasizing static control and decontamination steps.

Emergency Procedures

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[4][5] Do not use organic solvents (ethanol/acetone) on skin, as this may enhance absorption of the thiophene moiety.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately (ophthalmology consult recommended for brominated compounds).

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (solvent or water) to dampen, then scoop into a hazardous waste bag. Ventilate the area.[1][5][6][7]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • Jaladanki, C. K., et al. (2015).[3][8][9] "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." Chemical Research in Toxicology. (Contextualizing thiophene metabolic risks). [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (n.d.). Occupational Exposure Banding. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.